6-methoxy-1H-inden-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
38480-95-4 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methoxyinden-1-one |
InChI |
InChI=1S/C10H8O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2-6H,1H3 |
InChI Key |
NKIQUFKPXPDOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC2=O |
Origin of Product |
United States |
6-methoxy-1H-inden-1-one chemical properties and structure
An In-Depth Technical Guide to 6-Methoxy-1H-inden-1-one: Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 6-methoxy-1H-inden-1-one (CAS No. 13623-25-1), a pivotal intermediate in synthetic organic chemistry. From the perspective of a Senior Application Scientist, this document delves into the compound's core chemical and physical properties, detailed structural elucidation through modern spectroscopic techniques, and robust protocols for its synthesis and purification. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring that the described methods are self-validating and reproducible. Key applications, particularly its role as a precursor in the synthesis of high-value molecules for pharmaceutical research, are discussed. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.
Introduction: The Strategic Importance of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework serves as an excellent template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Within this class, 6-methoxy-1H-inden-1-one (also known as 6-methoxy-1-indanone) emerges as a particularly valuable synthetic intermediate. The electron-donating methoxy group not only influences the reactivity of the aromatic ring but also provides a handle for further functionalization, making it a strategic starting material for complex molecular architectures.
Its utility is demonstrated in its application as a key precursor for pharmaceutical intermediates, including those investigated for sleep disorder agents, and as a building block for specialized reagents like 5-methoxyninhydrin.[2] This guide aims to provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. These data inform decisions regarding reaction conditions, solvent selection, and purification strategies.
Chemical Structure
The formal IUPAC name for this compound is 6-methoxy-2,3-dihydro-1H-inden-1-one.[3][4] Its structure consists of a benzene ring fused to a cyclopentanone ring, with a methoxy substituent at the 6-position of the aromatic system.
Caption: Chemical structure of 6-methoxy-1H-inden-1-one.
Physicochemical Data
The quantitative properties of 6-methoxy-1H-inden-1-one are summarized below. This data is critical for laboratory handling, reaction scale-up, and purification design.
| Property | Value | Source(s) |
| CAS Number | 13623-25-1 | [3][5] |
| Molecular Formula | C₁₀H₁₀O₂ | [3][5][6] |
| Molecular Weight | 162.19 g/mol | [3][7] |
| Appearance | White to yellow crystalline solid/powder | [2] |
| Melting Point | 105-109 °C | [6] |
| Boiling Point | 228.88 °C (estimated) | [2][6] |
| Density | ~1.2 g/cm³ (estimated) | [2] |
| InChIKey | UJGDLLGKMWVCPT-UHFFFAOYSA-N | [3][4] |
Spectroscopic Characterization: A Self-Validating Approach
Unambiguous structural confirmation is paramount. A multi-pronged analytical approach, leveraging orthogonal spectroscopic techniques, constitutes a self-validating system where the data from each method corroborates the others.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. For 6-methoxy-1H-inden-1-one, the expected signals are highly diagnostic.
-
Aromatic Region (δ 6.8-7.7 ppm): Three distinct signals are anticipated. The proton at C7 will appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both C7 and C4. The proton at C4 will appear as a doublet, coupled to C5. The electron-donating methoxy group at C6 shields adjacent protons, causing upfield shifts relative to unsubstituted indanone.
-
Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons is the characteristic signature of the -OCH₃ group.[8]
-
Aliphatic Region (δ 2.6-3.1 ppm): The cyclopentanone ring contains two methylene groups (-CH₂-CH₂-). These will appear as two distinct triplets, each integrating to two protons, due to coupling with each other. The methylene group adjacent to the carbonyl (C2) is expected to be further downfield due to the ketone's deshielding effect.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton.
-
Carbonyl Carbon (δ >195 ppm): A signal in the far downfield region, characteristic of a ketone carbonyl.
-
Aromatic Carbons (δ 110-165 ppm): Six signals corresponding to the aromatic carbons. The carbon attached to the methoxy group (C6) will be significantly downfield, as will the quaternary carbons of the ring fusion.
-
Aliphatic Carbons (δ 25-40 ppm): Two signals for the C2 and C3 methylene carbons.
-
Methoxy Carbon (δ ~55 ppm): A distinct signal for the -OCH₃ carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9]
-
C=O Stretch (approx. 1690-1710 cm⁻¹): A strong, sharp absorption band confirming the presence of the conjugated ketone.
-
C-O Stretch (approx. 1250-1280 cm⁻¹): A strong band characteristic of the aryl-alkyl ether linkage of the methoxy group.
-
Aromatic C=C Stretches (approx. 1600 cm⁻¹ and 1480 cm⁻¹): Multiple bands indicating the presence of the benzene ring.
-
sp² C-H Stretch (approx. 3000-3100 cm⁻¹): Signals corresponding to the aromatic C-H bonds.
-
sp³ C-H Stretch (approx. 2850-2980 cm⁻¹): Signals for the methylene and methoxy C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): An intense peak at m/z = 162, corresponding to the molecular formula C₁₀H₁₀O₂.
-
Key Fragments: Expect fragmentation patterns involving the loss of stable neutral molecules or radicals, such as loss of CO (m/z = 134) and loss of a methyl radical from the methoxy group (m/z = 147).
Synthesis and Purification Protocols
The most reliable and scalable synthesis of 1-indanones involves the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid derivative.[1] This approach is robust and benefits from readily available starting materials.
Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The logical precursor for 6-methoxy-1H-inden-1-one is 3-(4-methoxyphenyl)propanoic acid. The reaction proceeds via activation of the carboxylic acid, typically with a strong acid catalyst, to form an acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the five-membered ring.
Caption: Synthetic pathway to 6-methoxy-1H-inden-1-one.
Detailed Experimental Protocol: Synthesis
Causality: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) serves as both the acidic catalyst and a powerful dehydrating agent, facilitating the formation of the key acylium ion intermediate required for cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (approx. 10 times the weight of the starting material) to the flask. The viscosity of PPA requires careful handling; warming it slightly can aid in transfer.
-
Heating: Heat the heterogeneous mixture with vigorous stirring to 80-100 °C. The rationale for heating is to overcome the activation energy of the reaction and ensure the mixture is fluid enough for efficient mixing. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to near room temperature. Cautiously pour the viscous mixture onto an excess of crushed ice in a large beaker with stirring. This step is highly exothermic and must be performed slowly in a fume hood. The purpose of quenching on ice is to hydrolyze the PPA and precipitate the organic product, which is insoluble in water.
-
Extraction: Once the ice has melted, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The organic layer will contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification by Recrystallization
The crude product, typically an off-white or tan solid, can be purified to a high degree by recrystallization.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. The product should be highly soluble in hot ethanol and poorly soluble in cold water.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add water dropwise until the solution becomes faintly turbid (the cloud point).
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold ethanol/water mixture, and dry under vacuum.
Chemical Reactivity and Key Applications
The primary value of 6-methoxy-1H-inden-1-one lies in its utility as a versatile synthetic intermediate. Its key reactive sites are the carbonyl group and the adjacent α-methylene protons.
A notable application is its use in the synthesis of 5-methoxyninhydrin, a reagent used in forensic science for the detection of latent fingerprints. This transformation highlights the reactivity of the α-position to the ketone.
Caption: Workflow for the synthesis of 5-methoxyninhydrin.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While not acutely toxic via ingestion or dermal contact, it is classified as hazardous to the aquatic environment.
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS09 (Environment) | |
| Signal Word | Warning | |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, gloves (e.g., nitrile), lab coat. Use a Type N95 (US) respirator if dust is generated. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature: 4°C. | [5][10] |
Conclusion
6-Methoxy-1H-inden-1-one is a well-characterized and synthetically accessible building block of significant value to the research and drug development community. Its defined physicochemical properties, predictable spectroscopic signature, and robust synthetic route via intramolecular Friedel-Crafts acylation make it a reliable component in multi-step synthetic campaigns. A comprehensive understanding of its properties, handling, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules.
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6-methoxy-2,3-dihydro-1H-inden-1-one - Physico-chemical Properties. ChemBK. [Link]
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PubChem Compound Summary for CID 334036, 6-Methoxy-1-Indanone. National Center for Biotechnology Information. [Link]
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6-methoxy-1-indanone | 13623-25-1. LookChem. [Link]
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Methoxy groups just stick out. ACD/Labs. [Link]
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A Technical Guide to the Spectroscopic Analysis of 6-methoxy-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it a valuable template for drug design. Modifications to the indanone core, such as the introduction of a methoxy group at the 6-position, can significantly influence its pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.[2][3]
A thorough understanding of the spectroscopic characteristics of 6-methoxy-1H-inden-1-one is paramount for its unambiguous identification, quality control in synthesis, and for elucidating its role in various chemical transformations. This in-depth guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by experimental evidence.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 6-methoxy-1H-inden-1-one (C₁₀H₁₀O₂) dictates its characteristic spectroscopic signatures. The molecule comprises a benzene ring fused to a five-membered ring containing a ketone and two methylene groups. The methoxy group is attached to the 6-position of the aromatic ring.
Diagram 1: Molecular Structure of 6-methoxy-1H-inden-1-one
A 2D representation of the chemical structure of 6-methoxy-1H-inden-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon nuclei, respectively.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-methoxy-1H-inden-1-one in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[4]
-
Spectrometer Setup: Place the NMR tube into the spectrometer probe. The instrument is then tuned and the magnetic field is shimmed to ensure optimal homogeneity.[4]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 6-methoxy-1H-inden-1-one exhibits distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the carbonyl and methoxy groups.[4][5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H-7 | ~7.3-7.5 | d | 1H | ~8.0 |
| H-5 | ~6.8-7.0 | d | 1H | ~2.0 |
| H-4 | ~6.7-6.9 | dd | 1H | ~8.0, ~2.0 |
| OCH₃ | ~3.8 | s | 3H | - |
| H-2 | ~3.0 | t | 2H | ~6.0 |
| H-3 | ~2.7 | t | 2H | ~6.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.7-7.5 ppm): The three aromatic protons appear as distinct signals. The proton at C7 (H-7) is typically the most downfield due to the deshielding effect of the adjacent carbonyl group. It appears as a doublet. The protons at C4 and C5 are also doublets or a doublet of doublets, with their specific shifts and coupling patterns determined by their positions relative to the methoxy and carbonyl groups.
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a characteristic sharp singlet integrating to three protons.[5]
-
Aliphatic Protons (δ 2.7-3.0 ppm): The two methylene groups (C2 and C3) give rise to two triplets. The protons at C2, being alpha to the carbonyl group, are more deshielded and appear further downfield than the protons at C3. The triplet multiplicity arises from the coupling between the adjacent methylene protons.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 6-methoxy-1H-inden-1-one.[6]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C1) | ~205-207 |
| C6 | ~160-165 |
| C3a, C7a (Aromatic Quaternary) | ~135-155 |
| C4, C5, C7 (Aromatic CH) | ~105-130 |
| OCH₃ | ~55-56 |
| C2 | ~36-38 |
| C3 | ~25-27 |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~205-207 ppm): The carbonyl carbon (C1) is highly deshielded and appears at a characteristic downfield chemical shift, which is typical for ketones.[7]
-
Aromatic Carbons (δ ~105-165 ppm): The six aromatic carbons resonate in this region. The carbon attached to the methoxy group (C6) is significantly shielded and appears at a higher field compared to the other oxygen-substituted aromatic carbon. The quaternary carbons (C3a and C7a) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methoxy Carbon (δ ~55-56 ppm): The carbon of the methoxy group appears as a sharp signal in this region, which is characteristic for methoxy groups attached to an aromatic ring.[5][8]
-
Aliphatic Carbons (δ ~25-38 ppm): The two methylene carbons (C2 and C3) are found in the upfield region of the spectrum. The carbon alpha to the carbonyl group (C2) is more deshielded than the C3 carbon.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample like 6-methoxy-1H-inden-1-one, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1700-1720 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2960 | Medium |
Interpretation of the IR Spectrum:
-
Carbonyl Stretch (νC=O): The most prominent absorption in the IR spectrum is the strong, sharp peak in the region of 1700-1720 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a conjugated ketone.[4][10]
-
Aromatic C=C Stretches (νC=C): The presence of the aromatic ring is confirmed by the absorptions around 1600 cm⁻¹ and 1480 cm⁻¹.
-
Aryl Ether C-O Stretch (νC-O): A strong absorption band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the aryl ether linkage of the methoxy group.[10]
-
C-H Stretches (νC-H): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while the peaks below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic methylene and methoxy groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak for 6-methoxy-1H-inden-1-one is expected at an m/z of 162, corresponding to its molecular weight (C₁₀H₁₀O₂).[11][12]
-
Major Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation, leading to the formation of characteristic fragment ions.
Diagram 2: Key Fragmentation Pathways of 6-methoxy-1H-inden-1-one
A simplified representation of the primary fragmentation patterns observed in the mass spectrum of 6-methoxy-1H-inden-1-one.
-
Loss of a Methyl Radical (m/z 147): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 147.
-
Loss of Carbon Monoxide (m/z 134): The loss of a neutral carbon monoxide (CO) molecule from the carbonyl group is another characteristic fragmentation, leading to a peak at m/z 134.
-
Loss of an Acetyl Radical (m/z 119): Subsequent loss of CO from the [M-CH₃]⁺ fragment can lead to an ion at m/z 119.
Conclusion: A Unified Spectroscopic Portrait
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 6-methoxy-1H-inden-1-one. Each technique offers complementary information, and together they create a detailed spectroscopic "fingerprint" of the molecule. This guide serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently identify and characterize this important chemical entity. The detailed protocols and spectral interpretations provided herein are designed to support robust and reliable scientific investigation.
References
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ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Available from: [Link]
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PubMed. Theoretical and spectroscopic study of 2-substituted indan-1,3-diones: a coherent picture of the tautomeric equilibrium. Available from: [Link]
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IUCr Journals. Crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of (E)-6-(ferrocenylmethylidene)-6,7-dihydro-5H-indeno[5,6-d][3][4]dioxol-5-one. Available from: [Link]
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Chinese Chemical Society. Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. Available from: [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]
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The 6-Methoxy-1H-inden-1-one Scaffold: Synthesis, Characterization, and Pharmacological Targeting
Executive Summary
The 6-methoxy-1H-inden-1-one (6-methoxy-1-indanone) bicyclic system is a privileged structural motif in modern medicinal chemistry. Its rigid planar core, combined with the electron-donating methoxy group at the C6 position, provides a highly tunable platform for drug discovery. By functionalizing the C1 carbonyl and the acidic C2 alpha-carbon, researchers can generate diverse chemical libraries with potent biological activities, ranging from tubulin polymerization inhibitors in oncology to orphan nuclear receptor (RORγ) modulators in anti-inflammatory therapies[1][2].
This technical whitepaper provides an authoritative guide on the mechanistic synthesis, self-validating characterization, and pharmacological application of 6-methoxy-1H-inden-1-one derivatives.
Mechanistic Foundations of Synthesis
The synthetic versatility of the 6-methoxy-1-indanone scaffold lies in its distinct reactive centers. The strategic derivatization of this molecule typically follows two primary pathways: alpha-functionalization via enolate chemistry and carbonyl modification.
Construction of the Core Scaffold
The foundational synthesis of 6-methoxy-1-indanone is achieved through the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.
-
Causality of Reagent Choice: Polyphosphoric acid (PPA) or thionyl chloride followed by aluminum chloride ( AlCl3 ) is used to generate an highly electrophilic acylium ion. The methoxy group at the meta-position of the phenyl ring acts as a strong π -donor, directing the electrophilic aromatic substitution regioselectively to the para-position relative to the methoxy group, thereby closing the five-membered cyclopentanone ring to yield the 6-methoxy isomer exclusively.
C2-Functionalization: The Claisen-Schmidt Condensation
To synthesize α,β -unsaturated ketone derivatives (chalcone-like compounds), the C2 position is functionalized via a base-catalyzed Claisen-Schmidt condensation with substituted benzaldehydes.
-
Mechanistic Rationale: The C1 carbonyl significantly increases the acidity of the C2 protons. Introduction of a base (e.g., KOH) deprotonates C2, forming a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl of the benzaldehyde. Subsequent dehydration (driven by the thermodynamic stability of the resulting extended conjugated system) yields the (E)-2-benzylidene-6-methoxy-1-indanone derivative.
C1-Functionalization: Reductive Amination
For neurological applications, such as the synthesis of melatonin (MT1) receptor agonists, the C1 ketone is converted into an amine[3].
-
Mechanistic Rationale: The ketone is first reacted with hydroxylamine hydrochloride to form an oxime. This intermediate is then subjected to catalytic hydrogenation (e.g., H2 over Pd/C). This two-step process is preferred over direct reductive amination as it prevents over-alkylation and provides high yields of the primary amine, which can subsequently be acylated to form active amidoethyl side chains.
Synthetic pathways for 6-methoxy-1H-inden-1-one derivatization.
Self-Validating Experimental Protocol: Ultrasound-Assisted Synthesis
Conventional heating for Claisen-Schmidt condensations often results in prolonged reaction times and side-product formation. The following protocol utilizes to overcome mass-transfer limitations[4]. Acoustic cavitation generates localized microenvironments of extreme temperature and pressure, drastically accelerating the nucleophilic attack of the enolate.
Protocol: Synthesis of (E)-2-(4-substituted-benzylidene)-6-methoxy-1-indanone
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 6-methoxy-1-indanone (1.0 mmol) and the appropriate substituted benzaldehyde (1.1 mmol) in 10 mL of absolute ethanol.
-
Causality: A slight excess of benzaldehyde ensures complete consumption of the indanone core, simplifying downstream purification.
-
-
Catalyst Addition: Add 2.0 mL of an aqueous KOH solution (10% w/v) dropwise to the mixture.
-
Validation Check: The solution will immediately darken (typically yellow to deep orange), indicating the formation of the highly conjugated enolate intermediate.
-
-
Ultrasonic Activation: Immerse the flask in an ultrasonic bath (40 kHz) at ambient temperature for 15–30 minutes.
-
Causality: Sonication prevents the aggregation of the precipitating product, ensuring the basic catalyst remains accessible to the unreacted starting materials.
-
-
In-Process Control (IPC) via TLC: Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3).
-
Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to 6-methoxy-1-indanone ( Rf≈0.4 ) completely disappears, replaced by a lower-polarity, intensely UV-active spot ( Rf≈0.6 ) representing the conjugated benzylidene product.
-
-
Quenching and Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water and neutralize with 1M HCl to pH 7.
-
Causality: Neutralization prevents base-catalyzed degradation of the product during isolation.
-
-
Purification: Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure (E)-isomer.
Characterization & Data Presentation
To ensure scientific integrity, the synthesized derivatives must be validated through orthogonal spectroscopic techniques. The disappearance of specific proton signals acts as a self-validating mechanism for successful condensation.
Table 1: Key Spectroscopic Markers for 6-Methoxy-1H-inden-1-one Derivatives
| Analytical Method | Target Signal / Shift | Diagnostic Significance | Expected Result for Successful Derivatization |
| 1 H NMR (400 MHz) | C2 Methylene Protons ( ∼ 2.7 ppm) | Indicates the presence of the unreacted alpha-carbon. | Disappearance of the multiplet at 2.7 ppm confirms complete C2 substitution. |
| 1 H NMR (400 MHz) | Vinylic Proton ( ∼ 7.6 ppm) | Confirms the formation of the exocyclic double bond. | Appearance of a sharp singlet integrating to 1H. |
| 13 C NMR (100 MHz) | Carbonyl Carbon ( ∼ 206 ppm) | Monitors the conjugation state of the ketone. | Upfield shift to ∼ 193 ppm due to extended π -conjugation with the benzylidene ring. |
| FT-IR | C=O Stretch ( ∼ 1710 cm −1 ) | Monitors the vibrational frequency of the ketone. | Shift to lower frequency ( ∼ 1690 cm −1 ) confirming α,β -unsaturation. |
| HRMS (ESI) | [M+H]+ Ion | Confirms exact molecular mass. | Mass matches the calculated theoretical mass within ≤ 5 ppm error. |
Pharmacological Applications & Target Engagement
The structural rigidity of the 6-methoxy-1-indanone core allows it to act as a highly specific ligand for various biological targets.
Oncology: Tubulin Polymerization Inhibition
Derivatives featuring a trimethoxy-substituted B-ring act as potent tubulin polymerization inhibitors. By mimicking the structure of Combretastatin A-4 (CA-4), these compounds[2]. This binding prevents the formation of the mitotic spindle, leading to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis (verifiable via Annexin V-FITC/PI staining).
Immunology: ROR γ Modulation
Recent computational and in vivo studies have demonstrated that specific 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives exhibit profound anti-inflammatory activity[1]. Molecular docking reveals strong interaction with the orphan nuclear receptor ROR γ (binding energies ∼ -10.97 kcal/mol). In carrageenan-induced rat paw edema models, optimized derivatives have shown up to 65% inhibition of inflammation, rivaling standard therapeutics like indomethacin.
Mechanism of action for indanone-based tubulin polymerization inhibitors.
Table 2: Pharmacological Profiles of Substituted Indanone Derivatives
| Derivative Class | Primary Target | Biological Effect | Key Structural Requirement |
| Pyrazolyl-Indanones | DNA Gyrase | Antibacterial (S. aureus, E. coli) | Pyrazole ring fused at C2[5] |
| Amidoethyl-Indanes | MT1 Receptor | Melatonin Agonism (Sleep regulation) | S-configuration at C1, Amide side chain[3] |
| Benzylidene-Indanones | Tubulin (Colchicine site) | Anti-angiogenic, Antitumor | 3,4,5-trimethoxyphenyl B-ring[2] |
| Substituted Indanones | ROR γ Receptor | Anti-inflammatory, Analgesic | C6-Methoxy, optimized C2 bulk[1] |
References
-
Venkata Krishna Reddy, et al. "Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity." ChemistrySelect, Wiley, Jan 2026. URL:[Link]
-
Chemical Methodologies Editorial. "Synthesis, Biological Evaluations and Molecular Docking of Novel Pyrazolyl, Dihydro-1H-inden-1-one Derivatives." Chemical Methodologies, Feb 2022. URL:[Link]
-
Uchikawa, O., et al. "Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry, ACS Publications, Aug 2002. URL:[Link]
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NIH / PMC. "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." National Library of Medicine, 2021. URL:[Link]
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A Technical Guide to the Biological Activities of the Indenone Scaffold and Its Derivatives
Executive Summary
The indenone scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a multitude of biological targets. This versatility is exemplified by its presence in the FDA-approved anti-Alzheimer's drug, Donepezil.[1][3] This technical guide offers an in-depth exploration of the core biological activities of indenone derivatives, moving beyond a simple catalog of effects to provide a mechanistic understanding and practical, field-proven experimental methodologies. We will dissect the anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties of this remarkable class of compounds, furnishing researchers and drug development professionals with the foundational knowledge and validated protocols required to advance their investigations.
Anticancer Activity: Targeting Cell Proliferation and Survival
Indenone derivatives have emerged as potent antiproliferative agents, demonstrating efficacy against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanisms of Action
1.1.1 Inhibition of Tubulin Polymerization
A primary and clinically validated anticancer strategy is the disruption of microtubule dynamics. Indenone derivatives, such as Indanocine and certain gallic acid-based variants, have been shown to be potent inhibitors of tubulin polymerization.[5][6] By binding to tubulin subunits, these compounds prevent their assembly into microtubules. This interference is critical because microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division. The disruption of this process leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[6][7]
Caption: Indenone-mediated inhibition of tubulin polymerization.
1.1.2 Topoisomerase Inhibition
DNA topoisomerases are enzymes that manage the topological state of DNA, which is crucial for replication and transcription.[8] Certain indenone derivatives function as topoisomerase inhibitors, preventing these enzymes from re-ligating the DNA strands they cleave. This leads to the accumulation of DNA strand breaks, inducing a DNA damage response that can culminate in apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, which have a high demand for topoisomerase activity. Irinotecan, a standard treatment for colorectal cancer, is a topoisomerase I inhibitor, and studies have shown that some indenone-based compounds can achieve comparable or superior effects in preclinical models.[7][9]
1.1.3 Modulation of Pro-Survival Signaling
Indenone derivatives can also influence key signaling pathways that regulate cell survival and proliferation. For instance, the thiazolyl hydrazone derivative ITH-6 has been shown to downregulate the expression of NF-κB (p65) and the anti-apoptotic protein Bcl-2 in colorectal cancer cells.[9] NF-κB is a transcription factor that is often constitutively active in cancer, promoting inflammation and cell survival. By inhibiting this pathway, indenone derivatives can sensitize cancer cells to apoptosis.
Quantitative Analysis of Anticancer Activity
The antiproliferative potency of indenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values.
| Derivative Class | Cancer Cell Line | Target/Mechanism | Potency (IC₅₀ / GI₅₀) | Reference |
| Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | Tubulin, NF-κB | 0.41 ± 0.19 µM | [9] |
| Thiazolyl Hydrazone (ITH-6) | KM 12 (Colon) | Tubulin, NF-κB | 0.89 ± 0.21 µM | [9] |
| Gallic Acid-based (Compound 26) | MCF-7 (Breast) | Tubulin, VEGF-R | 1.88 µM (Tubulin) | [5] |
| Gallic Acid-based (Compound 10) | MCF-7 (Breast) | Not specified | 2.2 µM | [10] |
| Benzylidene Indanone (Compound 34) | Multiple Lines | Not specified | 0.17 - 0.57 µM | [5] |
Key Experimental Protocols
1.3.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
-
Rationale: The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust method for quantifying the cytotoxic effect of a compound.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[13]
-
Analysis: Correct the absorbance readings by subtracting the background. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
1.3.2 Protocol: In Vitro Tubulin Polymerization Assay
This turbidity-based assay monitors the formation of microtubules from tubulin dimers in vitro. Light scattering increases as polymerization occurs, which can be measured as an increase in absorbance.[15]
-
Rationale: This cell-free assay directly measures the effect of a compound on the target protein (tubulin), confirming the mechanism of action. Pre-warming the plate reader to 37°C is critical, as tubulin polymerization is a temperature-dependent process.[16]
-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a 10 mM stock of GTP.
-
Reaction Setup (on ice): In a 96-well plate, prepare reaction mixtures containing GTB, GTP (1 mM final), and various concentrations of the indenone derivative. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).
-
Initiate Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL.[17] Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[15]
-
Data Acquisition: Measure the absorbance at 340 or 350 nm every minute for 60 minutes.[15][17]
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect is observed as a dose-dependent decrease in the maximum polymerization rate (Vmax) and the final plateau absorbance compared to the vehicle control.
-
1.3.3 Protocol: Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of Topoisomerase I (Topo I) to convert supercoiled plasmid DNA into its relaxed form. The different DNA topoisomers are then separated by agarose gel electrophoresis.[8]
-
Rationale: An inhibitor will prevent the relaxation of the supercoiled DNA. This method provides a clear visual and quantifiable measure of enzyme inhibition.[8]
-
Step-by-Step Methodology:
-
Reaction Setup (on ice): In microcentrifuge tubes, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322, ~0.5 µg), and varying concentrations of the indenone derivative.[18]
-
Enzyme Addition: Add a pre-determined amount of human Topo I enzyme to each reaction tube. Include a "no enzyme" control (supercoiled DNA only) and an "enzyme only" control (shows complete relaxation).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[8][18]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed forms of the plasmid are well separated.[8]
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is observed as a dose-dependent retention of the faster-migrating supercoiled DNA band and a decrease in the slower-migrating relaxed DNA band.
-
Neuroprotective Activity: Combating Neurodegeneration
The indenone scaffold is central to the design of neuroprotective agents, largely due to the success of Donepezil in treating Alzheimer's disease (AD).[1] Derivatives are being developed as multi-target-directed ligands (MTDLs) that can simultaneously address several pathological features of complex neurodegenerative disorders.[19][20]
Mechanisms of Action
2.1.1 Cholinesterase Inhibition
The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that degrade acetylcholine in the synaptic cleft. Donepezil and its derivatives act as potent AChE inhibitors.[3] The indanone moiety of Donepezil interacts with the peripheral anionic site (PAS) of AChE, while the N-benzylpiperidine tail binds to the catalytic anionic site (CAS), effectively blocking the enzyme's activity and increasing acetylcholine levels.[3]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
2.1.2 Modulation of Amyloid-Beta (Aβ) Aggregation
A key pathological hallmark of AD is the formation of senile plaques composed of aggregated amyloid-beta (Aβ) peptides. Several indenone derivatives have been shown to not only inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils but also to promote the disassembly of pre-formed aggregates.[20][21] This dual action makes them highly attractive therapeutic candidates.
2.1.3 Neuroprotection in Ischemic Injury
Beyond AD, indenone derivatives show promise in protecting neurons from ischemic damage, such as that occurring during a stroke. In models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics the conditions of ischemia, certain indenone-piperidine hybrids have been shown to significantly enhance neuronal cell viability and reduce infarct volume in vivo.[22][23][24]
Quantitative Analysis of Neuroprotective Activity
| Derivative | Target/Assay | Potency (IC₅₀ / % Inhibition) | Reference |
| Donepezil-inspired (4b) | Human AChE | 0.78 µM | [19][25] |
| Donepezil-inspired (4b) | Aβ₁₋₄₂ Aggregation | 53.04% Inhibition | [19][25] |
| Indanone Derivative (9) | Human AChE | 14.8 nM | [20] |
| Indanone Derivative (9) | Aβ Aggregation | 85.5% Inhibition | [20] |
| Indanone-piperidine (4) | OGD/R Model | Reduces infarct volume to 18.45% | [22][23] |
Key Experimental Protocol
2.3.1 Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This in vitro assay simulates ischemic conditions to evaluate the neuroprotective potential of compounds.[26]
-
Rationale: This model is highly relevant for studying stroke and other ischemic injuries. The key is to create an anoxic, glucose-free environment to induce cell stress and death, followed by reoxygenation to assess the protective effects of the test compound during the damaging reperfusion phase.
-
Step-by-Step Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they reach ~80% confluency.
-
OGD Induction: Wash the cells with a glucose-free medium (e.g., deoxygenated DMEM without glucose). Replace the medium with fresh glucose-free medium.
-
Hypoxia: Place the plate in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours) to induce injury.
-
Compound Treatment: The indenone derivative can be added before, during, or after the OGD period to assess its protective mechanism (pre-, co-, or post-treatment).
-
Reperfusion: Remove the plate from the hypoxic chamber. Replace the glucose-free medium with normal, complete culture medium (containing glucose and serum).
-
Incubation: Return the plate to a standard incubator (37°C, 5% CO₂) for a reperfusion period, typically 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay (as described in section 1.3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium. Compare the viability of compound-treated cells to untreated OGD cells and normoxia controls.
-
Anti-inflammatory and Antimicrobial Activities
Anti-inflammatory Activity via COX Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[27] The COX-2 isoform is inducibly expressed at sites of inflammation. Some indenone derivatives have been identified as inhibitors of COX enzymes, suggesting their potential use as anti-inflammatory agents.[28]
-
Key Experimental Protocol: In Vitro COX Inhibition Assay This colorimetric assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically, and the rate of color change is proportional to enzyme activity.[27]
-
Reaction Setup: In a 96-well plate, add assay buffer, hemin (a cofactor), and either COX-1 or COX-2 enzyme solution.
-
Inhibitor Addition: Add various concentrations of the indenone derivative or a standard inhibitor (e.g., Celecoxib for COX-2) and pre-incubate at 25°C for 10 minutes.[27]
-
Initiate Reaction: Add a chromogenic substrate (e.g., TMPD) followed by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Analysis: Calculate the reaction rate for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Antimicrobial Activity
Indenone derivatives have also demonstrated notable antibacterial and antifungal properties.[4][28] Their activity has been evaluated against a range of pathogenic microbes.
Quantitative Analysis of Antimicrobial Activity
The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Derivative Class | Microorganism | Potency (MIC) | Reference |
| Aurone/Indanone Hybrid | S. aureus | 15.625 µM | [29] |
| Aurone/Indanone Hybrid | C. albicans | 62.5 µM | [30] |
| Aurone/Indanone Hybrid | E. coli | 62.5 µM | [30] |
Conclusion and Future Perspectives
The indenone scaffold is a remarkably versatile and potent pharmacophore with a broad spectrum of biological activities.[4] Its derivatives have demonstrated significant therapeutic potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents. The true power of this scaffold may lie in the development of multi-target-directed ligands, such as compounds that simultaneously inhibit AChE and Aβ aggregation for the treatment of Alzheimer's disease.[20] As synthetic methodologies become more advanced, allowing for precise structural modifications, the exploration of the indenone chemical space will undoubtedly yield next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. The protocols and data presented in this guide provide a solid framework for researchers to build upon in the ongoing quest to translate the preclinical promise of indenone derivatives into clinical success.
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6-Methoxy-1H-inden-1-one (CAS 13623-25-1): A Privileged Scaffold in Advanced Pharmaceutical Synthesis
Executive Summary
In modern medicinal chemistry, the indanone bicyclic system serves as a highly versatile pharmacophore. Specifically, 6-methoxy-1H-inden-1-one (also known as 6-methoxy-1-indanone, CAS 13623-25-1) has emerged as a critical organic intermediate. The presence of the electron-donating methoxy group at the C6 position activates the aromatic ring for further electrophilic substitutions, while the C1 carbonyl group provides a reactive site for nucleophilic additions, condensations, and reductive aminations. This dual reactivity makes it an indispensable building block for synthesizing complex therapeutics, ranging from neurological agents and HIV RNase H inhibitors to antiviral thiosemicarbazones.
This whitepaper provides an in-depth technical analysis of 6-methoxy-1-indanone, detailing its physicochemical profile, primary synthetic pathways, and step-by-step downstream applications in drug development.
Physicochemical Profiling & Quantitative Data
Understanding the physical parameters of 6-methoxy-1-indanone is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during catalysis.
| Parameter | Value / Description | Reference |
| CAS Number | 13623-25-1 | [1] |
| IUPAC Name | 6-methoxy-2,3-dihydro-1H-inden-1-one | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 105°C – 111°C | [3] |
| Assay/Purity (HPLC/GC) | ≥97.0% – 98.0% | [2],[3] |
| InChI Key | UJGDLLGKMWVCPT-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc2CCC(=O)c2c1 | [2] |
Primary Synthesis: Intramolecular Friedel-Crafts Acylation
The most robust and scalable method for synthesizing 6-methoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid[4].
Causality & Mechanistic Insight
The choice of an intramolecular pathway is driven by regioselectivity . Intermolecular acylations often yield a mixture of ortho and para isomers. By tethering the acyl group to the aromatic ring via a propionic acid chain, the reaction is geometrically constrained to form the thermodynamically stable five-membered indanone ring. Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to an acid chloride, creating a highly electrophilic acylium ion upon activation with a Lewis acid (AlCl₃).
Workflow of 6-Methoxy-1-indanone synthesis via Intramolecular Friedel-Crafts Acylation.
Self-Validating Protocol: Synthesis of 6-Methoxy-1-indanone
-
Acid Chloride Formation : Suspend 3-(4-methoxyphenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of SOCl₂ (1.2 eq) at 0°C.
-
Self-Validation: The cessation of HCl and SO₂ gas evolution serves as a visual indicator that the conversion to the acid chloride is complete.
-
-
Lewis Acid Activation : In a separate flask, suspend anhydrous AlCl₃ (1.5 eq) in DCM at 0°C. Slowly transfer the acid chloride solution into the AlCl₃ suspension.
-
Cyclization : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Temperature control is critical here. Exceeding room temperature in the presence of AlCl₃ can cause the undesired cleavage of the methoxy ether, yielding a phenol byproduct.
-
-
Quenching & Isolation : Pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate under vacuum to yield 6-methoxy-1-indanone as a crystalline solid.
Mechanistic Workflows in Drug Development
6-Methoxy-1-indanone acts as a divergent node in pharmaceutical synthesis. Below are detailed workflows demonstrating its application across different therapeutic classes.
Divergent synthetic pathways of 6-Methoxy-1-indanone in modern drug development.
Synthesis of Indanylamine Derivatives (Neurological Agents)
Indanylamines are crucial intermediates for drugs targeting the central nervous system. A highly reproducible industrial method involves converting 6-methoxy-1-indanone into an O-acetyl oxime, followed by catalytic hydrogenation[5].
Causality behind O-Acetylation: Standard oximes (containing a free -OH group) can poison platinum catalysts during hydrogenation. By treating the oxime with acetic anhydride to form 6-methoxy-1-indanone O-acetyl oxime, the leaving group ability is enhanced, and catalyst poisoning is prevented, allowing for a high-yield reduction at mild pressures[5].
Self-Validating Protocol:
-
O-Acetyl Oxime Formation : Dissolve 6-methoxy-1-indanone oxime in THF. Add acetic anhydride (3.0 eq) over 15 minutes at 20°C. Stir for 2 hours.
-
Hydrogenation : Add PtO₂ (40% Pt) to the reaction mixture. Hydrogenate at 400 kPa (4 bars) and 30-40°C for 10 hours[5].
-
pH-Triggered Isolation : Filter the catalyst. Quench the filtrate with sodium hydroxide until a pH of 8-9 is reached[5].
-
Self-Validation: The shift to an alkaline pH ensures the complete neutralization of acetic acid byproducts and the free-basing of the resulting 6-methoxy-indan-1-ylamine. The amine will phase-separate into the organic layer, confirming successful reduction and salt cleavage.
-
Development of Antiviral Thiosemicarbazones (HBV/HCV)
6-Methoxy-1-indanone is condensed with thiosemicarbazide to form 1-indanone thiosemicarbazones (TSCs), which exhibit potent activity against Hepatitis B and C viruses[6].
Causality behind Formulation: A major hurdle in TSC drug development is their extreme lipophilicity, leading to rapid self-aggregation and precipitation in aqueous environments, which obliterates bioavailability. To solve this, researchers utilize cyclodextrins (CDs) to form Type A inclusion complexes[6]. The hydrophobic indanone core slips into the cyclodextrin cavity, masking it from the aqueous environment, enhancing solubility by up to 215 times, and physically stabilizing the drug for in vivo administration[6].
Synthesis of HIV RNase H Inhibitors via Suzuki Coupling
To synthesize 2-hydroxyisoquinoline-1,3-dione (HID) analogues targeting HIV reverse transcriptase associated RNase H, the 6-methoxy-1-indanone scaffold must be functionalized at the C5 position[7].
Self-Validating Protocol (Microwave-Assisted Suzuki Coupling):
-
Halogenation : 6-methoxy-1-indanone is first iodinated to yield 5-iodo-6-methoxy-1-indanone.
-
Coupling : Mix the iodinated intermediate (1.0 eq), an aryl boronic acid (1.2 eq), K₂CO₃ (4.0 eq), and Pd(PPh₃)₄ catalyst in a toluene/H₂O (9.5:0.5) solvent system[7].
-
Microwave Irradiation : Heat the mixture in a microwave reactor at 110°C for 30 minutes[7].
-
Self-Validation: The formation of a distinct black residue (palladium black) indicates the degradation of the Pd(0) catalyst, signaling the completion of the catalytic cycle and the end of the reaction[7]. The mixture is filtered, and the organic layer is purified via flash chromatography to yield the 5-aryl-6-methoxy-1-indanone derivative.
-
Synthesis of SB-265123 (Bone Formation Stimulant)
6-Methoxy-1-indanone is the starting material for SB-265123, a therapeutic agent for stimulating bone formation[8].
-
Grignard Addition : Phenylmagnesium bromide is added to the C1 carbonyl of 6-methoxy-1-indanone to form a tertiary carbinol[8].
-
Dehydration : Treatment with p-toluenesulfonic acid in refluxing toluene forces the elimination of water to form a fully conjugated phenylindene intermediate[8].
-
Oxidative Cleavage : The indene double bond is cleaved using Jones reagent and OsO₄ to open the ring, yielding 2-benzoyl-4-methoxyphenylacetic acid, which is subsequently cyclized into a dibenzocycloheptenone core via a secondary Friedel-Crafts reaction[8].
References
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Theoretical studies on the 6-methoxy-1H-inden-1-one molecule
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Methoxy-1H-inden-1-one
Abstract
This technical guide provides a comprehensive analysis of the theoretical studies on 6-methoxy-1H-inden-1-one, a molecule of significant interest within the indanone class of compounds. Indanones serve as crucial scaffolds in medicinal chemistry, forming the core of various pharmacologically active agents.[1] This document synthesizes experimental data with high-level computational methodologies to provide a detailed understanding of the molecule's structural, spectroscopic, and electronic properties. We will explore the synergy between experimental characterization through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and theoretical predictions using Density Functional Theory (DFT). Furthermore, this guide elucidates how these foundational theoretical insights are leveraged in drug development, specifically through molecular docking simulations to predict and rationalize biological activity. The methodologies, data, and workflows presented herein are designed for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone skeleton is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a related indanone core.[1]
6-methoxy-1H-inden-1-one (also known as 6-methoxy-2,3-dihydro-1H-inden-1-one) is a key derivative. The inclusion of a methoxy group (-OCH₃) significantly influences the molecule's electronic properties and, consequently, its thermodynamic stability and biological interactions. The presence of a methoxy group can decrease the gas-phase enthalpy of formation, contributing to the molecule's overall stability.[3] This guide focuses on the theoretical framework used to understand these properties at a quantum-mechanical level, providing a predictive basis for its behavior and potential as a therapeutic agent.
Structural Elucidation: The Experimental Foundation
A robust theoretical model is contingent upon a validated experimental structure. The synthesis of 6-methoxy-1H-inden-1-one and its derivatives can be achieved through various organic chemistry routes, including intramolecular Friedel-Crafts reactions.[4] Once synthesized, the definitive structure is confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the chemical environment of each atom. Spectroscopic data for 6-methoxy-1H-inden-1-one is available in chemical databases, providing precise chemical shifts for the aromatic and aliphatic protons and carbons.[5]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (162.19 g/mol ) and provides fragmentation patterns that support the core indanone structure.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, most notably the strong carbonyl (C=O) stretch of the ketone.
These experimental data points serve as the benchmark against which the accuracy of our theoretical calculations is measured.
Theoretical and Computational Studies
Computational chemistry provides unparalleled insight into molecular properties that are often difficult or impossible to measure directly. Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between computational efficiency and accuracy.[7]
Computational Methodology
The protocols described herein are based on well-established practices in the field, primarily utilizing DFT.
Protocol 1: DFT-Based Molecular Property Calculation
-
Structure Input : The initial 3D structure of 6-methoxy-1H-inden-1-one is built using molecular modeling software.
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional combined with the 6-311G(d,p) or a similar basis set.[7] This step is crucial as all subsequent calculations depend on an accurate molecular structure.
-
Frequency Calculation : Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to simulate the IR spectrum.
-
NMR Chemical Shift Calculation : The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR isotropic chemical shifts, typically using the B3LYP/6-31G(d,p) level of theory in a solvent model (e.g., chloroform) to mimic experimental conditions.[7][8]
-
Electronic Property Calculation : Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to UV-Vis absorption, and to analyze the frontier molecular orbitals (HOMO and LUMO).[8]
Diagram 1: Theoretical-Experimental Synergy Workflow
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Scalable synthesis of Donepezil from 6-methoxy-1H-inden-1-one
An Application Note and Protocol for the Scalable Synthesis of Donepezil from 5,6-Dimethoxy-1-Indanone
Authored by: A Senior Application Scientist
Introduction: The Imperative for a Scalable Donepezil Synthesis
Donepezil, marketed as Aricept®, is a cornerstone in the palliative treatment of mild to moderate Alzheimer's disease.[1][2] As a highly selective and reversible inhibitor of acetylcholinesterase (AChE), it increases the concentration of the neurotransmitter acetylcholine in the brain, offering cognitive benefits to patients.[1][3][4][5] The growing prevalence of neurodegenerative diseases necessitates robust, efficient, and economically viable manufacturing processes for such critical therapeutic agents.[6]
The original synthesis of Donepezil, while effective at the lab scale, employed hazardous reagents like n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C), conditions that are both costly and challenging to implement on an industrial scale.[7][8] This guide details a scientifically-grounded, scalable, and industrially amenable synthetic route starting from the common precursor 5,6-dimethoxy-1-indanone. We will focus on process choices that prioritize safety, yield, purity, and economic viability, moving away from stoichiometric strong bases and chromatographic purification in favor of catalytic processes and crystallization-based purification.
This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry. It provides not only step-by-step protocols but also the underlying chemical principles and rationale that govern the process, ensuring a deep and applicable understanding of the synthesis.
Overall Synthetic Strategy
The synthesis is a two-step process involving an initial base-catalyzed condensation followed by a selective catalytic hydrogenation. This approach is highly efficient and has been optimized for large-scale production.
Figure 1: Overall workflow for the scalable synthesis of Donepezil Hydrochloride.
Part I: Synthesis of the Key Intermediate via Aldol Condensation
The first critical step is the formation of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine via a base-catalyzed aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine.[7][9]
Principle and Rationale: Moving Beyond Cryogenics
The core of this transformation is the deprotonation of the α-carbon of the indanone, which then acts as a nucleophile, attacking the aldehyde. The initial laboratory-scale synthesis utilized strong bases like lithium diisopropylamide (LDA) or n-BuLi.[2][8]
Why this is not scalable:
-
Extreme Temperatures: Requires cryogenic conditions (-78°C), which are energy-intensive and expensive to maintain in large reactors.
-
Hazardous Reagents: n-BuLi is highly pyrophoric, and HMPTA (often used as a co-solvent) is a carcinogen.[7]
-
Anhydrous Conditions: Requires strictly anhydrous conditions, which adds complexity and cost to industrial production.
The industrially viable approach replaces these harsh conditions with milder, more economical bases that can be used at or above room temperature.
Figure 2: Rationale for selecting an industrial-grade base over lab-scale alternatives.
Using sodium hydroxide (NaOH) or alkali metal carbonates in a solvent like methanol allows the reaction to proceed efficiently at room temperature.[2][7] This dramatically improves the safety profile, reduces energy consumption, and simplifies the operational requirements.
Detailed Protocol: Condensation
| Reagent/Material | Molar Equiv. | Example Quantity | Notes |
| 5,6-Dimethoxy-1-indanone | 1.0 | 19.0 g (0.10 mol) | Starting material |
| N-Benzyl-4-formylpiperidine | 1.0 | 20.2 g (0.10 mol) | Key intermediate |
| Sodium Hydroxide (flakes) | 3.2 | 12.8 g (0.32 mol) | Base catalyst[2] |
| Methanol | - | 80 mL | Solvent |
| 5% Acetic Acid | - | As needed | For washing |
Procedure:
-
Charge a suitable reactor with 5,6-dimethoxy-1-indanone and methanol under an inert atmosphere (e.g., Nitrogen).
-
Stir the mixture at room temperature (20-25°C) to form a solution or slurry.
-
Slowly add the sodium hydroxide flakes to the mixture, maintaining the temperature.
-
Add the N-benzyl-4-formylpiperidine to the reaction mixture dropwise or in portions.
-
Stir the resulting mixture at room temperature for approximately 3-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][7]
-
Upon completion, filter the solid product formed.
-
Wash the filtered solid sequentially with 5% acetic acid and then with fresh methanol to remove unreacted starting materials and inorganic salts.[2]
-
Dry the resulting yellow solid under vacuum. This intermediate is typically of sufficient purity (>96%) to proceed to the next step without chromatographic purification.[7]
Part II: Synthesis of Donepezil via Catalytic Hydrogenation
This step involves the selective reduction of the exocyclic carbon-carbon double bond of the intermediate to yield the Donepezil base.
Principle and Rationale: Achieving Chemoselectivity
The primary challenge in this step is to reduce the target double bond without causing the hydrogenolysis (cleavage) of the N-benzyl group, which is a common side reaction in catalytic hydrogenations.[10]
-
Catalyst: 10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency.[7]
-
Solvent: Methanol is a suitable solvent for this reaction.[7]
-
Conditions: The reaction is typically run at room temperature and low hydrogen pressure (e.g., 1 atm).[7] These mild conditions are crucial for preventing the undesired debenzylation, which would form an impurity that is difficult to remove.[10][11]
Detailed Protocol: Hydrogenation
| Reagent/Material | Molar Equiv. | Example Quantity | Notes |
| Intermediate from Part I | 1.0 | 30.0 g (0.079 mol) | Substrate |
| 10% Palladium on Carbon (50% wet) | ~10% w/w | 3.0 g | Catalyst |
| Methanol | - | 600 mL | Solvent |
| Hydrogen Gas (H₂) | Excess | 1 atm pressure | Reducing agent |
Procedure:
-
Charge a hydrogenation reactor with the intermediate and methanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere. (Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.)
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 atm) and begin vigorous stirring.
-
Maintain the reaction at room temperature (25°C) for approximately 2-6 hours.[7]
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.[7]
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite or a similar filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure at a temperature below 60°C to yield the crude Donepezil base as a yellow product.[7]
Part III: Final API Preparation: Donepezil Hydrochloride
The final step involves converting the Donepezil base into its stable, crystalline hydrochloride salt, which is the active pharmaceutical ingredient (API). This step also serves as the final purification.
Principle and Rationale: Purification via Salt Formation and Crystallization
Converting the free base to a salt allows for purification through crystallization, a highly effective and scalable method for achieving high purity. The choice of solvent system is critical for obtaining the correct polymorphic form and for efficient removal of any remaining impurities.[12] A common and effective method involves pH adjustment and solvent extraction/crystallization.[13]
Detailed Protocol: Salt Formation and Purification
| Reagent/Material | Example Quantity | Notes |
| Crude Donepezil Base | 31 g | From Part II |
| 1.5 N Aqueous HCl | 140 mL | For salt formation[7] |
| Ethyl Acetate | As needed | Extraction solvent[13] |
| Ammonia Solution | As needed | For pH adjustment[13] |
| Concentrated HCl | As needed | For pH adjustment[13] |
| Methanol / MTBE | As needed | Recrystallization solvents[13] |
Procedure:
-
Initial Salt Formation: Dissolve the crude Donepezil base in a suitable solvent mixture like water and ethyl acetate.[13]
-
Base Wash (Impurity Removal): Add an ammonia solution to adjust the pH of the aqueous layer to 8-10. This converts the Donepezil HCl back to its free base, which partitions into the organic layer, while more polar impurities may remain in the aqueous phase.[13]
-
Extraction: Separate the organic (ethyl acetate) layer. The aqueous layer can be extracted again with fresh ethyl acetate to maximize recovery. Combine the organic extracts.[13]
-
Acidification & Precipitation: To the combined organic layer, add water and then slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-4. The Donepezil hydrochloride salt is insoluble in the organic solvent and will precipitate into the acidic aqueous layer.[13]
-
Isolation: Separate the acidic aqueous layer and cool it to 0-5°C to maximize crystallization. Filter the resulting white solid.[13]
-
Recrystallization: For final polishing, the isolated Donepezil hydrochloride can be refluxed in methanol until a clear solution is obtained. The solution is then cooled, and an anti-solvent like methyl tertiary butyl ether (MTBE) is added to induce crystallization, yielding the final product with >99% purity.[13]
-
Filter the pure white crystals and dry them under vacuum.
Summary of Scalable Process Parameters
| Parameter | Lab Scale Method (Sugimoto et al.)[7] | Scalable Industrial Method | Rationale for Change |
| Condensation Base | n-BuLi / HMPTA | NaOH / K₂CO₃ | Improved safety, lower cost, ambient temperature operation.[2][7] |
| Condensation Temp. | -78°C | Room Temperature (20-25°C) | Reduced energy consumption and capital cost.[7] |
| Intermediate Purification | Column Chromatography | Filtration and Washing | Avoids costly, solvent-intensive chromatography.[7] |
| Hydrogenation Pressure | 1 atm | 1 atm (or slightly elevated) | Mild conditions prevent debenzylation side-reaction.[7] |
| Final Purification | Column Chromatography | pH-controlled extraction & Crystallization | Highly efficient, scalable, and cost-effective for achieving API purity.[13] |
References
-
ResearchGate. (n.d.). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Retrieved from ResearchGate. [Link]
-
Gaonkar, S. L. (2021). An Efficient and Industrially Scalable Total Synthesis of Anti-Alzheimer Drug Donepezil. Current Perspectives on Chemical Sciences Vol. 8, 22–39. [Link]
-
Reddy, P., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(17), 2871-2878. [Link]
-
Wockhardt Ltd. (n.d.). A Process For The Purification Of Donepezil Hydrochloride. Quick Company. [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
- Google Patents. (n.d.).
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]
-
ResearchGate. (n.d.). Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. [Link]
-
ResearchGate. (n.d.). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. [Link]
-
Reddy, P., et al. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Organic Preparations and Procedures International, 45(2), 161-165. [Link]
-
Yamada, Y. M. A., et al. (2024). Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation. Chemistry – A European Journal, 30(59). [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. [Link]
- Google Patents. (n.d.). US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI).
- Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
- Google Patents. (n.d.). CN111100062A - Synthesis method of donepezil hydrochloride.
- Google Patents. (n.d.). US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL).
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]
- Google Patents. (n.d.). WO2005076749A2 - A novel process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine.
-
Nardi, M., et al. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC. [Link]
- Google Patents. (n.d.). CN104892489A - Preparation method of donepezil hydrochloride impurities.
- Google Patents. (n.d.). KR20120000754A - Preparation of Donepezil Hydrochloride Crystalline Form I.
-
Gaonkar, S. L., et al. (n.d.). Industrially scalable synthesis of anti-alzheimer drug donepezil. Manipal Academy of Higher Education. [Link]
-
Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of donepezil-safinamide hybrids as dual AChE and MAO-B inhibitor for Alzheimer's disease treatment. PMC. [Link]
-
De Smet, L., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. [Link]
-
European Patent Office. (n.d.). Polymorphs of donepezil hydrochloride and process for production - EP1211243 B1. [Link]
-
Kumar, A., et al. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Medicinal Chemistry Research, 20(2), 148-152. [Link]
-
Asadi, M., et al. (n.d.). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. [Link]
-
Saleh, H. M., et al. (2016). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF DONEPEZIL HYDROCHLORIDE IN PURE AND IN TABLET DOSAGE FORMS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(1), 14-24. [Link]
-
ResearchGate. (n.d.). Structure of donepezil (I), some known compounds with anti-Alzheimer's effect (II, III, IV), and our target compounds (V). [Link]
- Google Patents. (n.d.).
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Application Note: Intramolecular Friedel-Crafts Acylation for the Synthesis of 1-Indanone
Introduction & Strategic Context
The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as a foundational core for numerous biologically active molecules, including neuroprotective agents, anti-inflammatory drugs, and complex natural products[1]. For drug development professionals and synthetic chemists, the most reliable and widely employed methodology for constructing this bicyclic system is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid (hydrocinnamic acid) or its derivatives[2].
As a Senior Application Scientist, it is critical to approach this synthesis not merely as a sequence of steps, but as a highly tunable catalytic system. The choice of reagents directly dictates the thermodynamic and kinetic pathways of the reaction, impacting scalability, yield, and impurity profiles.
Mechanistic Rationale
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway[2]. The fundamental requirement for this transformation is the generation of a highly electrophilic acylium ion [3].
When the carboxylic acid or acyl chloride precursor is treated with a strong acid catalyst, the leaving group (hydroxyl or chloride) is abstracted. This cleavage forms a resonance-stabilized acylium intermediate with a positive charge localized on the carbon atom[3]. Because the electrophile and the electron-rich aromatic ring are tethered by a flexible two-carbon alkyl chain, the intramolecular nucleophilic attack is entropically favored. This rapid cyclization forms a Wheland intermediate (sigma complex), followed by deprotonation to restore aromaticity, yielding the thermodynamically stable five-membered indanone ring[4].
Mechanistic pathway of intramolecular Friedel-Crafts acylation.
Pathway Selection: Lewis vs. Brønsted Acid Catalysis
Researchers must choose between two primary synthetic routes: a one-step direct cyclization using a Brønsted acid, or a two-step sequence utilizing a Lewis acid via an acyl chloride intermediate[1]. The table below summarizes the quantitative and qualitative differences between these approaches to guide protocol selection.
| Parameter | Pathway A: Brønsted Acid (One-Pot) | Pathway B: Lewis Acid (Two-Step) |
| Starting Material | 3-Phenylpropanoic acid | 3-Phenylpropanoyl chloride |
| Primary Catalyst | Polyphosphoric Acid (PPA) or TfOH | Aluminum Chloride (AlCl₃) |
| Temperature | 80 °C – 100 °C | 0 °C to Room Temperature |
| Reaction Time | 1 – 4 hours | 30 – 60 minutes (Cyclization step) |
| Byproducts | Water (H₂O) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |
| Yield & Purity | Moderate (60-75%); prone to polymerization | High (85-95%); cleaner crude profile |
| Key Challenge | High viscosity of PPA complicates workup | Requires strictly anhydrous conditions |
Data synthesized from comparative methodological studies on 1-indanone synthesis[1],[5],[4].
Experimental Protocols
Protocol A: Lewis Acid-Mediated Cyclization (Two-Step via Acyl Chloride)
This is the preferred route for high-purity applications in pharmaceutical development due to its milder conditions and superior yields[1].
Step 1: Preparation of 3-Phenylpropanoyl Chloride
-
Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Scientist's Insight: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly reactive intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-1.5 eq) dropwise[1].
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude acyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Solvation: Dissolve the crude 3-phenylpropanoyl chloride in fresh anhydrous CH₂Cl₂ under nitrogen and cool to 0 °C in an ice bath[1].
-
Lewis Acid Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq)[1]. Scientist's Insight: The complexation of AlCl₃ with the acyl chloride is highly exothermic. Portion-wise addition at 0 °C prevents localized boiling of the solvent (CH₂Cl₂ bp: 39.6 °C) and suppresses intermolecular side reactions or substrate decomposition.
-
Cyclization: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature[1].
-
Quenching & Workup: Once complete (verified by TLC), pour the mixture cautiously onto crushed ice containing dilute HCl[1]. Scientist's Insight: The ice quench safely hydrolyzes the active aluminum complex, while the HCl prevents the precipitation of insoluble aluminum hydroxide salts, ensuring clean phase separation. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Experimental workflow for AlCl3-mediated 1-indanone synthesis.
Protocol B: Brønsted Acid-Mediated Direct Cyclization (One-Pot)
This method is atom-economical and avoids corrosive gas evolution, aligning better with green chemistry principles, though it requires harsher physical conditions[5].
-
Setup: In a wide-neck round-bottom flask equipped with a robust mechanical stirrer, add 3-phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) at approximately 10 times the weight of the carboxylic acid[6].
-
Heating & Cyclization: Heat the mixture with vigorous stirring to 80-100 °C[6]. Scientist's Insight: PPA acts as both the solvent and the dehydrating agent. Heating is mandatory not just for reaction kinetics, but to significantly lower the extreme viscosity of the polymeric acid, enabling efficient mass transfer and uniform stirring.
-
Quenching: After 1-2 hours, allow the mixture to cool slightly (to ~60 °C) and pour it cautiously onto a large volume of vigorously stirred crushed ice[6]. The PPA will hydrolyze into water-soluble phosphoric acid, precipitating the crude 1-indanone.
-
Extraction: Extract the aqueous slurry with ethyl acetate, wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the reaction must be treated as a self-validating system.
-
TLC Monitoring: The reaction is complete when the starting material spot disappears. The 1-indanone product will appear as a highly UV-active spot with a higher Rf value than the starting acid (due to the loss of the highly polar carboxylic acid group), but a lower Rf than the acyl chloride.
-
Spectroscopic Confirmation:
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp, conjugated cyclic ketone C=O stretch at approximately 1710 cm⁻¹.
-
¹H NMR: The successful cyclization is confirmed by the presence of distinct multiplets in the aliphatic region (~2.6 ppm and ~3.1 ppm) corresponding to the two methylene groups (CH₂) of the newly formed cyclopentanone ring, alongside a characteristic downfield shift of the aromatic proton adjacent to the carbonyl group.
-
Sources
Application Note: Next-Generation Green Chemistry Protocols for 1-Indanone Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.
Executive Summary & Strategic Context
1-Indanones are highly privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous bioactive molecules, including the FDA-approved Alzheimer's therapeutic donepezil[1]. Historically, the synthesis of the 1-indanone core via the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids required extremely harsh conditions—such as heating at 250 °C in toxic solvents like chlorobenzene with stoichiometric amounts of corrosive Lewis acids (e.g., AlCl3)[2]. These legacy methods generate copious amounts of hazardous waste, directly violating the principles of green chemistry[1].
This application note outlines modern, sustainable synthetic methodologies that maximize atom economy and minimize the Environmental Factor (E-factor). By leveraging non-conventional activation methods (microwave irradiation), transition-metal-free electrocatalysis, and solvent-free mechanochemistry, researchers can achieve high-yielding 1-indanone syntheses with dramatically reduced ecological footprints[1][3][4].
Mechanistic Paradigms & Causality in Sustainable Catalysis
Microwave-Assisted Superacid Catalysis
The direct dehydrative cyclization of 3-arylpropionic acids is thermodynamically challenging due to the deactivating nature of the forming ketone product. By replacing stoichiometric AlCl3 with catalytic amounts of superacids (e.g., triflic acid, TfOH) or recoverable metal triflates (e.g., Tb(OTf)3), the activation energy for acylium ion formation is significantly lowered[1][2]. Microwave (MW) irradiation provides localized dielectric heating, which accelerates the electrophilic aromatic substitution kinetics from >12 hours to under 60 minutes. Causality: The rapid, uniform energy transfer of MW overcomes the deactivating effect of the product, suppressing competitive intermolecular side reactions and thermal degradation[2].
Electrocatalytic Radical Annulation
Traditional annulation strategies often require stoichiometric chemical oxidants and transition-metal catalysts. A breakthrough green approach utilizes the electrocatalytic three-component annulation of 1,6-enynes with arylsulfonyl hydrazides[3]. Causality: In this undivided cell setup, low-cost sodium halides (NaX) act synergistically as the supporting electrolyte, redox mediator, and halogenating reagent. Anodic oxidation of the halide generates a halogen radical (X•) that triggers a radical cascade cyclization of the 1,6-enyne. This redox-neutral process releases only benign nitrogen and hydrogen gases as by-products, exemplifying high atom economy[3].
Solvent-Free Base-Promoted Condensation & Green Solvents
For the functionalization of 1-indanones into bioactive chalcone derivatives, solvent-free Claisen-Schmidt condensation represents a paradigmatic shift. By grinding solid 1-indanone with aromatic aldehydes and solid NaOH, the reaction occurs in the solid state via proximity-driven kinetics[4][5]. Causality: The solid NaOH acts both as a base to generate the indanone enolate and as a desiccant to drive the dehydration step forward, achieving an atom economy of up to 94%[4]. Alternatively, when liquid media are strictly required (e.g., for Nazarov cyclizations), replacing hazardous ethereal solvents with eco-friendly 4-methyltetrahydropyran (4-MeTHP) ensures excellent product recovery while maintaining green chemistry compliance[6].
Comparative Process Metrics
To facilitate experimental design, the following table summarizes the quantitative metrics of traditional versus green 1-indanone synthesis methodologies:
| Methodology | Substrate | Catalyst / Reagent | Conditions | Time | Yield (%) | Green Metric Highlight |
| Traditional Friedel-Crafts | 3-Arylpropionic acid | AlCl3 (Stoichiometric) | Chlorobenzene, 250 °C | >12 h | 40–60 | High E-factor, toxic waste generation |
| MW-Assisted Acylation | 3-Arylpropionic acid | TfOH (3.0 eq) | CH2Cl2 or Neat, 80 °C | 60 min | >95 | Rapid kinetics, highly energy efficient[2] |
| Electrocatalytic Annulation | 1,6-Enynes + Hydrazides | NaI / NaBr (Catalytic) | Pt electrodes, undivided cell, RT | 3–5 h | 70–85 | Metal-free, benign H2/N2 byproducts[3] |
| Solvent-Free Condensation | 1-Indanone + Aldehyde | NaOH (Solid) | Mortar/Pestle or 60 °C neat | 30 min | 95 | 94% Atom Economy, zero VOCs[4][5] |
Visual Workflows
Fig 1. Thermodynamic and environmental comparison of Friedel-Crafts acylation pathways.
Fig 2. Mechanism of electrocatalytic radical annulation of 1,6-enynes to 1-indanones.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 1-Indanone via TfOH Catalysis
Objective: Green synthesis of unsubstituted or methoxy-substituted 1-indanones from 3-arylpropionic acids[2]. Experimental Rationale: MW irradiation ensures rapid kinetic turnover before product inhibition occurs, while TfOH provides the extreme acidity required to generate the acylium intermediate without heavy metal waste.
Step-by-Step Procedure:
-
Preparation: In a heavy-walled, microwave-safe quartz vessel, add 3-(4-methoxyphenyl)propionic acid (1.0 mmol).
-
Catalyst Addition: Carefully add trifluoromethanesulfonic acid (TfOH, 3.0 equiv) under a nitrogen atmosphere. (Note: TfOH is highly corrosive; handle exclusively in a fume hood).
-
Irradiation: Seal the vessel and subject it to microwave irradiation (80 °C, 50 W initial power) for 60 minutes.
-
Self-Validation (In-Process): The reaction mixture will transition from colorless to a deep red/brown, visually confirming the formation of the highly conjugated acylium intermediate.
-
Quenching & Isolation: Cool the vessel to room temperature. Slowly pour the mixture over crushed ice to quench the superacid. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases (validating complete acid neutralization). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the 1-indanone derivative (>95% yield)[2].
Protocol B: Metal-Free Electrocatalytic Annulation of 1,6-Enynes
Objective: Stereoselective synthesis of halosulfonated 1-indanones using a redox-neutral electrochemical setup[3]. Experimental Rationale: Constant current electrolysis ensures a steady-state concentration of halogen radicals, preventing over-oxidation of the substrate. An undivided cell is viable because the cathodic reduction (producing H2) does not interfere with the anodic cascade.
Step-by-Step Procedure:
-
Cell Setup: Equip a simple undivided electrochemical cell with two platinum plate electrodes (1.0 cm × 1.0 cm).
-
Reagent Loading: Add the 1,6-enyne (0.2 mmol), p-tolylsulfonyl hydrazide (0.6 mmol), and NaI (0.2 mmol) into the cell.
-
Solvent System: Dissolve the mixture in a green solvent blend (EtOH/H2O, 4:1 v/v, 5 mL). The aqueous component is critical for enhancing the solubility of the sodium halide electrolyte.
-
Electrolysis: Apply a constant current of 10 mA at room temperature.
-
Self-Validation (In-Process): Monitor the reaction via TLC. Vigorous gas evolution (N2 from the hydrazide decomposition and H2 from the cathode) serves as a reliable visual indicator of active electrolysis[3].
-
Workup: After 3–5 hours (upon complete consumption of the enyne), dilute the mixture with water and extract with ethyl acetate. Purify the concentrated crude via flash chromatography.
Protocol C: Solvent-Free Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone
Objective: Zero-VOC synthesis of indanone-chalcones via Claisen-Schmidt condensation[4][5]. Experimental Rationale: Mechanical grinding lowers the activation energy by maximizing the surface area of the solid reactants. The absence of solvent forces a high local concentration of the enolate and electrophile, driving the reaction rapidly to completion.
Step-by-Step Procedure:
-
Milling: In a clean, dry agate mortar, combine 1-indanone (3.0 mmol) and 3,4-dimethoxybenzaldehyde (3.0 mmol).
-
Base Activation: Add solid NaOH pellets (3.8 mmol).
-
Mechanochemical Reaction: Grind the mixture vigorously with a pestle for 30 minutes. Alternatively, if a melt forms, the liquified mixture can be stirred at 60 °C[5].
-
Self-Validation (In-Process): The mixture will undergo a distinct phase transition from a physical powder mixture to a colored paste/melt, and finally to a solid crystalline mass as the condensation product forms and water is extruded.
-
Isolation: Neutralize the solid mass by triturating with 1 M HCl (4 mL). Wash the residue with distilled water until the filtrate is pH neutral.
-
Crystallization: Recrystallize the crude product from 95% ethanol to afford pure (E)-2-(3,4-dimethoxybenzylidene)-1-indanone as colorless needles (Atom economy: 94%)[4][5].
References
-
Synthesis of 1-indanones with a broad range of biological activity - nih.gov - 7
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - nih.gov - 1
-
Electrocatalytic three-component annulation- halosulfonylation of 1,6-enynes toward 1-indanones using sodium halides - rsc.org - 3
-
2-(3,4-Dimethoxybenzylidene)-1-indanone - smolecule.com - 4
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - preprints.org - 6
-
(IUCr) (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - iucr.org - 5
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - mdpi.com -2
Sources
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- 3. Electrocatalytic three-component annulation-halosulfonylation of 1,6-enynes toward 1-indanones using sodium halides as both halogen sources and electrolytes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy 2-(3,4-Dimethoxybenzylidene)-1-indanone [smolecule.com]
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- 6. preprints.org [preprints.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methodologies for Real-Time Monitoring of 6-Methoxy-1H-inden-1-one Reactions
Introduction & Mechanistic Overview
6-Methoxy-1H-inden-1-one is a highly reactive cyclopentadienone derivative that serves as a pivotal intermediate in the synthesis of complex polycyclic architectures, including indenofluorene skeletons[1] and biologically active rexinoid lead compounds. Typically generated in situ via the oxidation or base-mediated elimination of the stable precursor 6-methoxy-1-indanone (CAS 13623-25-1)[2], the resulting indenone monomer is inherently transient.
The Causality of Instability: The electron-donating 6-methoxy group activates the dienophilic character of the conjugated cyclopentenone ring. Consequently, the monomer rapidly undergoes a Diels-Alder cycloaddition to form endo and exo head-to-tail dimers[3]. This dimerization is strongly accelerated by the presence of acid catalysts, such as p-toluenesulfonic acid (PTSA). From an analytical perspective, this rapid dimerization means that traditional offline sampling often misrepresents the actual reaction kinetics. If an aliquot is taken without immediate stabilization, the monomer continues to dimerize within the sample vial prior to analysis, leading to artificially low monomer quantification.
Analytical Strategy & Self-Validating Systems
To accurately capture the kinetic profile of 6-methoxy-1H-inden-1-one without artifactual degradation, a multi-modal analytical strategy is required:
-
In-Situ FTIR (ReactIR): By monitoring the reaction matrix directly, we eliminate the need for physical sampling. The system is self-validating; the presence of an isosbestic point during the transition from indanone to indenone confirms a direct conversion without the buildup of long-lived, off-target intermediates.
-
Quench-and-Shoot LC-MS/MS: When chromatographic separation is necessary to quantify the exact monomer-to-dimer ratio, the sampled aliquot must be instantaneously quenched. Utilizing a cryo-basic quench neutralizes the PTSA catalyst, effectively freezing the reaction state for accurate LC-MS profiling.
Quantitative Data Presentation
The following table summarizes the key analytical markers used to differentiate the precursor, the transient intermediate, and the dimerized product during reaction monitoring.
| Analyte | Molecular Weight | HPLC Retention Time (min)* | FTIR C=O Stretch ( cm−1 ) | UV λmax (nm) |
| 6-Methoxy-1-indanone | 162.19 | 4.2 | 1710 | 275, 315 |
| 6-Methoxy-1H-inden-1-one | 160.17 | 5.8 | 1685 | 240, 340 |
| Head-to-Tail Dimer | 320.34 | 8.5 | 1705, 1725 | 280 |
*Chromatographic conditions: C18 column, linear gradient 10-90% Acetonitrile in water (0.1% Formic Acid) over 10 min at 0.2 mL/min.
Experimental Protocols
Protocol 1: Real-Time In-Situ FTIR Monitoring of Indenone Generation
Causality: Offline sampling of indenones often leads to spontaneous dimerization in the sample vial, skewing kinetic data. In-situ FTIR bypasses this by measuring the reaction matrix directly, tracking the conjugation-induced shift in the carbonyl stretching frequency.
-
Setup: Insert a diamond-tipped ATR probe (e.g., Mettler Toledo ReactIR) into a 50 mL 3-neck flask containing 10 mmol of 6-methoxy-1-indanone[2] in 20 mL anhydrous THF.
-
Baseline: Collect background spectra of the solvent at 25°C using 128 scans at 4 cm−1 resolution.
-
Initiation: Add the oxidizing/elimination agent dropwise under rigorous stirring.
-
Monitoring: Record spectra every 30 seconds. Monitor the depletion of the 1710 cm−1 peak (saturated indanone) and the emergence of the 1685 cm−1 peak (conjugated indenone).
-
System Validation: The observation of a sharp isosbestic point between the 1710 cm−1 and 1685 cm−1 bands validates that the transformation is a direct precursor-to-monomer conversion without intermediate bottlenecking.
Protocol 2: LC-MS/MS Quench-and-Shoot Kinetic Profiling
Causality: To quantify the exact monomer-to-dimer ratio, the reaction must be instantly halted to prevent further Diels-Alder cycloaddition during the chromatographic run.
-
Sampling: Withdraw 50 µL reaction aliquots at 5-minute intervals using a positive displacement pipette.
-
Cryo-Quenching: Immediately discharge the aliquot into 950 µL of pre-chilled (-78°C) methanol containing 1% triethylamine. Note: The triethylamine neutralizes any acid catalyst (e.g., PTSA) that drives dimerization, while the cryogenic temperature kinetically halts the cycloaddition.
-
Chromatography: Inject 2 µL onto a Hypersil GOLD C18 analytical column (2.1 × 100 mm, 5 µm). Utilize a 10 min linear gradient from 10% to 90% acetonitrile in water containing 0.1% formic acid at a flow rate of 0.2 mL/min.
-
Detection: Utilize positive ion electrospray ionization (ESI+). Monitor m/z 163.07 for the indanone precursor, m/z 161.06 for the indenone monomer, and m/z 321.11 for the dimer.
-
System Validation: To ensure the quench is 100% effective, a control spike of pure monomer into the quench solution is monitored over 24 hours; zero dimer formation validates the quench efficacy.
Process Visualizations
Mechanistic pathway of 6-methoxy-1H-inden-1-one generation and subsequent dimerization.
Multi-modal analytical workflow for monitoring transient indenone reactions.
References
-
PubChem: 6-Methoxy-1-Indanone | C10H10O2 | CID 334036. National Institutes of Health (NIH). 2
-
6-Methoxy-1-indanone = 97 13623-25-1. Sigma-Aldrich.
-
Indenone chemistry—III: Use of the 2-carboethoxymethyl-6-methoxyindenone. Semantic Scholar. 3
-
Identification, Synthesis, and Biological Evaluation of the Metabolites of 3-Amino-6-(3'-aminopropyl)-5H-indeno[1,2-c]isoquinoline-5,11-(6H)dione. National Institutes of Health (NIH).
-
Theory, Synthesis, and Properties - π-Stacked Polymers and Molecules (Tamaki Nakano, Editor).
-
Access to indenofluorene skeletons via Pd-catalyzed sequential reaction involving cyclization of indenone–allenyne intermediates. Organic Chemistry Frontiers (RSC Publishing). 1
Sources
- 1. Access to indenofluorene skeletons via Pd-catalyzed sequential reaction involving cyclization of indenone–allenyne intermediates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Common side products in the synthesis of 6-methoxy-1-indanone
Welcome to the Technical Support Center for the synthesis of 6-methoxy-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this valuable intermediate.
Introduction to the Synthesis and its Challenges
The most prevalent and industrially significant method for synthesizing 6-methoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid or its corresponding acyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA). While seemingly straightforward, this cyclization is often plagued by the formation of several side products that can significantly reduce the yield and purity of the desired product, complicating the purification process.
This guide will dissect the common side products, elucidate their formation mechanisms, and provide actionable strategies to minimize their occurrence and effectively remove them from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 6-methoxy-1-indanone?
A1: The primary side products encountered are:
-
4-Methoxy-1-indanone: A regioisomer formed due to the alternative cyclization at the ortho-position to the methoxy group.
-
6-Hydroxy-1-indanone: The demethylated product resulting from the cleavage of the methoxy ether linkage by the Lewis acid catalyst.
-
Polymeric/Oligomeric materials: High molecular weight byproducts formed from intermolecular acylation reactions.
-
Unreacted starting material: Incomplete conversion leads to the presence of 3-(3-methoxyphenyl)propanoic acid or its derivatives in the final product.
Q2: I see an unexpected set of aromatic signals in my ¹H NMR spectrum. What is the likely culprit?
A2: The presence of an additional set of aromatic protons, especially with different splitting patterns or chemical shifts, strongly suggests the formation of the regioisomeric 4-methoxy-1-indanone . You will also likely observe a distinct singlet for its methoxy group at a slightly different chemical shift compared to the desired 6-methoxy isomer.
Q3: My product has a lower melting point than expected and appears slightly colored. What could be the issue?
A3: A depressed and broadened melting point, often accompanied by a tan or brownish color, can indicate the presence of 6-hydroxy-1-indanone . This phenolic impurity can also lead to coloration upon exposure to air and light.
Q4: How can I confirm the presence of these side products?
A4: A combination of analytical techniques is recommended for unambiguous identification:
-
¹H and ¹³C NMR Spectroscopy: Provides distinct signals for the aromatic and methoxy protons/carbons of the different isomers and the demethylated product.
-
Mass Spectrometry (MS): Can distinguish between the isomeric methoxy-indanones (same molecular weight) and the hydroxy-indanone (different molecular weight).
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different components in the crude reaction mixture.
Troubleshooting Guide: A Deeper Dive into Side Product Formation and Mitigation
This section provides a detailed analysis of the formation of each major side product and offers targeted troubleshooting strategies.
Issue 1: Formation of the Regioisomeric 4-Methoxy-1-indanone
Causality and Mechanism:
The formation of 4-methoxy-1-indanone is a direct consequence of the directing effects of the methoxy group on the aromatic ring. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. In the intramolecular Friedel-Crafts acylation, the acylium ion can attack either the C6 position (para to the methoxy group) to yield the desired 6-methoxy-1-indanone, or the C2 position (ortho to the methoxy group) which, after cyclization, would lead to the formation of 4-methoxy-1-indanone. The ratio of these two products is influenced by steric hindrance and the reaction conditions.
DOT Diagram: Regioselective Cyclization
Caption: Lewis acid-mediated demethylation.
Troubleshooting and Optimization:
-
Milder Lewis Acids: If demethylation is a significant issue, consider using a milder Lewis acid such as FeCl₃ or ZnCl₂. However, this may require longer reaction times or higher temperatures, which could in turn affect the yield and formation of other side products.
-
Stoichiometry of Lewis Acid: Using a large excess of the Lewis acid can promote demethylation. Carefully controlling the stoichiometry to just over one equivalent can help minimize this side reaction.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of ether cleavage. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Alternative Catalysts: Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are less prone to causing demethylation compared to AlCl₃.
Issue 3: Polymerization and Intermolecular Acylation
Causality and Mechanism:
Under strongly acidic conditions, the starting material or the product can undergo intermolecular reactions. The acylium ion intermediate can acylate another molecule of 3-(3-methoxyphenyl)propanoic acid or the indanone product, leading to the formation of dimers, oligomers, or complex polymeric tars. This is more likely to occur at higher concentrations and temperatures.
Troubleshooting and Optimization:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions. This is a common strategy for promoting cyclization reactions.
-
Controlled Addition: Slowly adding the starting material (or its acyl chloride) to a solution of the Lewis acid can help maintain a low concentration of the reactive species and minimize intermolecular side reactions.
-
Temperature Management: Avoid excessive heating, as this can promote polymerization.
Quantitative Data Summary
The following table provides a summary of the typical analytical data for 6-methoxy-1-indanone and its common side products.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) - Key Signals |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 105-109 [1] | ~3.8 (s, 3H, -OCH₃), ~7.3-7.6 (m, 3H, Ar-H) |
| 4-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 105-107 [2] | ~3.9 (s, 3H, -OCH₃), ~6.8-7.4 (m, 3H, Ar-H) |
| 6-Hydroxy-1-indanone | C₉H₈O₂ | 148.16 | 154-158 | ~5.0-6.0 (br s, 1H, -OH), ~6.9-7.4 (m, 3H, Ar-H) |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1-indanone
This protocol describes a standard procedure for the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid using polyphosphoric acid (PPA).
Materials:
-
3-(3-Methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, place 3-(3-methoxyphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 6-methoxy-1-indanone
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude 6-methoxy-1-indanone
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 20-30%).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 6-methoxy-1-indanone.
References
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis.
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Synthesis of Indanones.
- BenchChem. (2025). Troubleshooting low yields in indanone synthesis.
- Regioselective Synthesis of Indanones. Synlett, 25, 1717-1720.
- ChemicalBook. (2026). 6-Methoxy-1H-indanone(13623-25-1) 1H NMR.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- University of Calgary. (n.d.). Column chromatography.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- ChemicalBook. (n.d.). 6-Hydroxy-1-indanone(62803-47-8) 1H NMR spectrum.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.
- Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)propionic acid 99 10516-71-9.
- ChemRxiv. (n.d.).
- University of Massachusetts. (n.d.).
- Harvard University. (n.d.).
- LabXchange. (2024).
- Sigma-Aldrich. (n.d.). 6-Methoxy-1-indanone = 97 13623-25-1.
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
- BLD Pharm. (n.d.). 13623-25-1|6-Methoxy-1-indanone.
- Smoleń, S., & Dobosz, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 489-532.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers.
- PubChem. (n.d.). 1-Indanone.
- BenchChem. (2025).
- PubChem. (n.d.). 6-Hydroxy-1-indanone.
- Sigma-Aldrich. (n.d.). 6-Hydroxy-1-indanone 97 62803-47-8.
- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
- Sigma-Aldrich. (n.d.). 4-Methoxy-1-indanone 99 13336-31-7.
- Lab Pro Inc. (n.d.). 6-Hydroxy-1-indanone, 1G - H1310-1G.
- Kito, T., Minami, H., & Hirao, I. (1971). SYNTHESIS OF 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Kogyo Kagaku Zasshi, 74(11), 2313-2316.
- Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3).
- Huang, J., et al. (2011). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 50(24), 13744-13748.
- Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- SIELC. (n.d.). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Candeias, N. R., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(10), 18786-18800.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Leah4sci. (2017, July 5).
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Ghosh, D., & Deb, P. (2014). A review on impurity profile of drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- MP Biomedicals. (n.d.).
Sources
Technical Support Center: Purification and Handling of 6-Methoxy-1H-inden-1-one
Welcome to the Technical Support Center for reactive intermediates. 6-Methoxy-1H-inden-1-one is a highly conjugated, reactive cyclopentadienone analog. Its utility in synthesizing complex polycyclic frameworks and drug development—such as the synthesis of melatonin receptor agonists—is well-documented[1]. However, its isolation presents significant bottlenecks due to its propensity for spontaneous dimerization and degradation.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you successfully isolate and utilize this challenging compound.
Section 1: Troubleshooting & FAQs
Q1: Why does my 6-methoxy-1H-inden-1-one degrade into a complex mixture during standard silica gel chromatography? Causality & Mechanism: Standard silica gel contains slightly acidic silanol groups. These groups hydrogen-bond with or protonate the carbonyl oxygen of the indenone, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This activation turns the indenone into a highly electrophilic dienophile, accelerating a spontaneous intermolecular Diels-Alder reaction (dimerization) with another indenone molecule acting as the diene[2]. Prolonged exposure to these acidic surfaces also promotes polymeric tar formation. Solution: Deactivate the silica gel using 1–2% triethylamine (Et₃N) in the eluent to neutralize the acidic silanol sites[3]. Alternatively, utilize neutral alumina or perform a rapid filtration instead of a long, high-resolution column.
Q2: I purified the compound successfully, but it turned into a solid dimer upon rotary evaporation. How do I prevent this? Causality & Mechanism: The Diels-Alder dimerization of indenones is highly concentration-dependent (second-order kinetics). When the solvent is removed, the local concentration of the monomer spikes, driving the equilibrium toward the endo/exo head-to-tail dimers[2][4]. Solution: Never concentrate 6-methoxy-1H-inden-1-one to complete dryness. Always leave it as a concentrated solution in an inert solvent (e.g., toluene or THF) and immediately proceed to the next synthetic step. If a solvent exchange is required, add the new solvent before completely removing the old one.
Q3: How can I verify if degradation is happening in the flask or on the TLC plate? Self-Validating Protocol: Use 2D-TLC. Spot the crude mixture in the corner of a square TLC plate. Develop it in one direction, let it dry completely, rotate the plate 90 degrees, and develop it again in the same solvent system. If the compound is stable, all spots will lie on a perfect diagonal line. If 6-methoxy-1H-inden-1-one is degrading on the silica, you will see off-diagonal smears or new spots appearing below the main diagonal.
Section 2: Experimental Protocols
Protocol A: Amine-Deactivated Flash Chromatography
This protocol provides a self-validating system to isolate reactive indenones while suppressing acid-catalyzed dimerization[3].
-
Column Preparation: Slurry pack the column using silica gel (230–400 mesh) with a solvent system containing 2% v/v Triethylamine (Et₃N) in Hexanes.
-
Equilibration: Flush the column with at least 3 column volumes (CV) of the 2% Et₃N/Hexanes mixture to ensure complete saturation and neutralization of the acidic silanol sites.
-
Loading: Dissolve the crude 6-methoxy-1H-inden-1-one in a minimum amount of the starting eluent. Avoid using polar solvents like DCM or MeOH for loading, as they cause severe band tailing.
-
Elution: Elute rapidly using a gradient of Hexanes/Ethyl Acetate (containing 1% Et₃N). Apply positive nitrogen pressure to minimize the compound's residence time on the column.
-
Concentration: Collect the fractions containing the product (monitor via UV at 254 nm). Evaporate the solvent in a water bath set strictly below 20°C. Crucial Step: Stop evaporation when ~5–10 mL of solvent remains to prevent concentration-induced dimerization.
Protocol B: Telescoped Reaction (In Situ Trapping)
To bypass purification entirely, trap the indenone immediately after formation[5].
-
Generation: Generate the 6-methoxy-1H-inden-1-one intermediate in a compatible, inert solvent (e.g., THF or Toluene).
-
Filtration: Filter the crude reaction mixture rapidly through a short pad of Celite under a nitrogen atmosphere to remove metal catalysts or inorganic salts.
-
Trapping: Immediately introduce the downstream reagent (e.g., a nucleophile for Michael addition or a diene for a controlled cycloaddition) directly into the filtrate at -78°C.
-
Completion: Allow the reaction to warm to room temperature slowly, monitoring the consumption of the indenone intermediate via TLC.
Section 3: Quantitative Data & Strategy Comparison
Table 1: Comparison of Purification and Handling Strategies for 6-Methoxy-1H-inden-1-one
| Strategy | Expected Monomer Yield | Purity | Scalability | Pros | Cons |
| Standard Silica Gel | < 20% | Low (Dimer rich) | Poor | Cheap materials | Extensive acid-catalyzed degradation |
| Et₃N-Deactivated Silica | 65 - 80% | High (>95%) | Moderate | Suppresses on-column dimerization | Requires careful temperature control during concentration |
| Neutral Alumina | 50 - 70% | Moderate | Low | Avoids amine additives | Lower resolution power than silica |
| Telescoped (In Situ) | > 85% (Over 2 steps) | N/A (Isolated later) | High | Maximizes throughput, zero isolation loss | Requires compatible reaction conditions for both steps |
Section 4: Mechanistic & Workflow Visualizations
Fig 1. Acid-catalyzed and thermal dimerization pathways of 6-methoxy-1H-inden-1-one.
Fig 2. Decision matrix and optimized workflow for handling highly reactive indenones.
References
-
[1] Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1
-
[2] Synthesis and Reactions of Dihydroindenone Derivatives. Source: ru.nl.2
-
[4] Indenone chemistry—III: Use of the 2-carboethoxymethyl-6... Source: semanticscholar.org. 4
-
[3] Catalytic Generation and C–C Bond Forming Reactions of Dicoordinated Carbocations - eScholarship.org. Source: escholarship.org.3
-
[5] Metal-Free Radical Oxidative Annulation of Ynones with Alkanes To Access Indenones | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. 5
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Indenone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex mechanistic landscape of palladium-catalyzed indenone synthesis. Whether you are performing a Larock-type annulation or a carbonylative coupling, maintaining the active Pd(0)/Pd(II) catalytic cycle is the difference between a high-yielding reaction and a flask full of inactive palladium black.
This guide bypasses generic advice to focus on the causality of catalyst deactivation, providing you with self-validating protocols and field-proven troubleshooting strategies.
Mechanistic Causality: Why Does Your Catalyst Deactivate?
The synthesis of indenones via palladium catalysis typically involves a cascade of elementary steps: oxidative addition of an o-haloaryl ketone or iodide, alkyne insertion, carbonyl insertion (in carbonylative variations), and a final reductive elimination to forge the indenone core[1].
Catalyst deactivation is not a random event; it is a kinetic failure. When the rate of the productive catalytic cycle slows down—due to substrate inhibition, ligand degradation, or gas-phase poisoning—the highly reactive Pd(0) intermediates are left exposed. Without sufficient steric and electronic stabilization from ligands, these Pd(0) species undergo rapid bimolecular agglomeration, precipitating out of solution as catalytically dead "Palladium Black"[2].
Fig 1: The productive Pd-catalyzed indenone cycle versus primary deactivation pathways.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction mixture turns black shortly after heating, and the yield is extremely low. What is happening? A: You are observing the formation of palladium black, a finely divided, inactive precipitate of agglomerated Pd(0) nanoparticles[2]. Causality: This indicates that the active Pd(0) species has lost its stabilizing ligands and precipitated out of the solution[3]. This commonly occurs if the reaction temperature is too high, or if trace oxygen has oxidized your phosphine ligands (e.g., PPh3 to OPPh3), stripping the palladium of its electronic support. Solution: Ensure strict Schlenk techniques to exclude oxygen. If the problem persists, switch to a more robust, sterically demanding ligand (like an N-Heterocyclic Carbene or a bidentate phosphine like dppf) which prevents the bimolecular Pd-Pd interactions required for agglomeration[3].
Q2: I am performing a carbonylative indenone synthesis. How can I prevent catalyst poisoning by CO gas? A: Gaseous carbon monoxide is a strong π-acid. While necessary for carbonylation, an overabundance of CO tightly binds to the Pd(0) center, preventing the initial oxidative addition of the aryl halide and stalling the reaction. Causality: High local concentrations of CO saturate the palladium coordination sphere, creating a thermodynamic sink. Solution: Abandon gaseous CO and utilize a solid CO surrogate like Mo(CO)6. Mo(CO)6 releases CO slowly in situ, maintaining a low, steady-state concentration that drives the carbonylation forward without poisoning the catalyst[1]. Remarkably, this controlled release even allows for effective ligand-free carbonylation protocols[1].
Q3: The reaction stalls halfway through. Could the alkyne substrate be causing the deactivation? A: Yes. In Larock-type annulations, the nature of the alkyne is critical[4]. Causality: Electron-deficient alkynes or those lacking sufficient steric bulk can undergo competitive side reactions (like oligomerization) or bind too strongly to the Pd(II) intermediate, forming stable, off-cycle palladacycles that refuse to undergo reductive elimination. Solution: Modulate the electronic properties of your alkyne, or use a syringe pump to add the alkyne slowly over several hours. This keeps the steady-state concentration of the alkyne low, favoring the productive cross-coupling pathway over off-cycle trapping.
Quantitative Optimization Data
To provide a baseline for your experimental design, the following table summarizes the impact of various reaction parameters on catalyst lifetime and indenone yield based on standard carbonylative methodologies.
| Catalyst System | Ligand | CO Source | Temp (°C) | Visual Observation / Deactivation Status | Indenone Yield (%) |
| Pd(OAc)2 (5 mol%) | None | CO gas (1 atm) | 100 | Rapid Pd black formation; severe CO poisoning. | < 20% |
| Pd(OAc)2 (5 mol%) | PPh3 (10 mol%) | CO gas (1 atm) | 100 | Moderate stability; solution darkens over time. | 45% |
| Pd(OAc)2 (5 mol%) | dppf (5 mol%) | Mo(CO)6 (0.5 eq) | 90 | Stable catalyst; clear solution maintained. | 88% |
| Pd(OAc)2 (5 mol%) | None (Ligand-free) | Mo(CO)6 (0.5 eq) | 90 | Highly stable; controlled CO release prevents agglomeration. | 92% |
Self-Validating Experimental Protocol: Carbonylative Indenone Synthesis
This protocol utilizes Mo(CO)6 as a CO surrogate to prevent gas-phase catalyst poisoning, enabling a highly efficient, ligand-free synthesis of indenones[1]. Every step includes a self-validating checkpoint to ensure the integrity of the catalytic cycle.
Step 1: Reagent Preparation & Degassing
-
Action: In an oven-dried Schlenk tube, add the o-bromoaryl iodide (1.0 mmol), internal alkyne (1.2 mmol), Pd(OAc)2 (5 mol%), Mo(CO)6 (0.5 mmol), and a mild base (e.g., K2CO3, 2.0 mmol). Add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Causality: Degassing the solvent via freeze-pump-thaw removes dissolved oxygen, which is the primary culprit for premature catalyst oxidation and subsequent Pd black formation.
Step 2: Initiation of the Catalytic Cycle
-
Action: Seal the tube under an argon atmosphere and heat the mixture to 90 °C in an oil bath with vigorous stirring.
-
Self-Validation Checkpoint 1 (Visual): After 15 minutes, the solution should turn a clear yellow or orange, indicating the formation of the active, soluble Pd(0)/Pd(II) species. If the solution immediately turns opaque black, your system was contaminated with oxygen or moisture, causing instantaneous agglomeration.
Step 3: Reaction Monitoring
-
Action: Maintain heating at 90 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc) every 4 hours.
-
Self-Validation Checkpoint 2 (Chemical): The disappearance of the o-bromoaryl iodide spot on the TLC plate confirms that oxidative addition is successfully occurring. The slow release of CO from Mo(CO)6 ensures the catalyst is not poisoned[1].
Step 4: Quenching and Workup
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the spent palladium and molybdenum salts.
-
Causality: Removing the transition metals immediately halts any further background reactivity or product degradation during the concentration phase.
Fig 2: Experimental workflow featuring visual self-validation checkpoints for catalyst health.
References
-
Synthesis of Indenones Via Palladium-Catalyzed Carbonylation with Mo(CO)6 as a CO Surrogate | Organometallics - ACS Publications.[Link]
-
Ni-Catalyzed Larock Indenone Annulation with Aliphatic- and Silyl-Substituted Alkynes Supported by Mechanistic Analysis | Organometallics - ACS Publications.[Link]
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Forging the Core of Innovation: A Comparative Guide to 1-Indanone Synthesis
Introduction
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, natural products, and materials with significant biological and physical properties.[1][2][3] Its prevalence in medicinal chemistry, particularly in the development of treatments for cancer and neurodegenerative diseases like Alzheimer's, has driven the continuous evolution of synthetic strategies for its construction.[3][4] This guide provides an in-depth comparison of classical and modern approaches to 1-indanone synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable methodology for their specific needs. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance indicators.
Classical Approach: Intramolecular Friedel-Crafts Acylation
One of the most fundamental and enduring methods for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[2][5] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a strong Brønsted or Lewis acid.[5]
Mechanistic Rationale
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[5] The process is initiated by the activation of the carboxylic acid or acyl chloride with a strong acid, which generates a highly reactive acylium ion. This electrophile is then attacked by the tethered aromatic ring, acting as a nucleophile, to form a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[5] Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the 1-indanone product.[5]
The choice between using a 3-arylpropanoic acid directly or converting it to the more reactive acyl chloride derivative often depends on the reactivity of the aromatic ring and the desired reaction conditions. The direct cyclization of the carboxylic acid typically requires harsher conditions and stronger acids, like polyphosphoric acid (PPA) or triflic acid, to generate the acylium ion.[5][6] The two-step approach, involving the formation of an acyl chloride, allows for the use of milder Lewis acids, such as aluminum chloride (AlCl₃), for the cyclization step.[6] While the direct approach is more atom-economical, the two-step method can be more tolerant of sensitive functional groups.[4]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocols
Protocol 1: Direct Cyclization of 3-(p-tolyl)propanoic Acid using Polyphosphoric Acid (PPA)
Materials:
-
3-(p-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 3-(p-tolyl)propanoic acid (1 equivalent) with polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).[6]
-
Heat the mixture with vigorous stirring to 80-90 °C until it becomes a homogeneous solution.[6]
-
Maintain the temperature and continue stirring for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the flask to room temperature and carefully pour the viscous mixture onto crushed ice with stirring to hydrolyze the PPA and precipitate the crude product.[6]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[2]
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4-methyl-1-indanone.[2]
Protocol 2: Cyclization via Acyl Chloride using Aluminum Chloride (AlCl₃)
Materials:
-
3-(p-tolyl)propanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated HCl
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acyl Chloride Formation: In a flask, reflux a solution of 3-(p-tolyl)propanoic acid (1 equivalent) in an excess of thionyl chloride for 1-2 hours. Remove the excess thionyl chloride by distillation.
-
Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.[6]
-
Cool the suspension to 0 °C in an ice bath.[6]
-
Slowly add a solution of the crude 3-(p-tolyl)propionyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with stirring.[6]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[6]
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[6]
-
Purify the 4-methyl-1-indanone by column chromatography.[6]
Modern Approaches: Advancing Efficiency and Scope
While the Friedel-Crafts acylation remains a workhorse in organic synthesis, modern methodologies have emerged to address some of its limitations, such as the use of stoichiometric amounts of strong acids and sometimes harsh reaction conditions. These newer methods often employ transition-metal catalysis or photocatalysis to achieve higher efficiency, milder conditions, and broader functional group tolerance.[2]
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions have become a powerful tool for the synthesis of 1-indanones.[1] These methods, including intramolecular Heck reactions, carbonylative cyclizations, and C-H activation, offer significant advantages in terms of efficiency and the ability to construct complex molecules.[1][7]
A notable modern approach is the one-pot Heck-aldol annulation cascade.[8][9] This strategy allows for the rapid construction of functionalized 1-indanones from readily available starting materials.
Mechanistic Rationale
The palladium-catalyzed one-pot Heck-aldol annulation involves a sequence of reactions within a single reaction vessel. The process typically begins with a Heck reaction, where an aryl halide is coupled with an alkene. In the context of 1-indanone synthesis, this can install an enol or enol ether functionality. This is followed by an intramolecular aldol-type condensation with a neighboring carbonyl group, leading to the formation of the five-membered ring of the indanone.[8]
Caption: Workflow for Pd-Catalyzed One-Pot Heck-Aldol Annulation.
Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[4] For 1-indanone synthesis, this has led to the exploration of metal-free intramolecular hydroacylation and the use of greener solvents and catalysts for classical reactions.[3][10]
An example is the L-proline-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes, which avoids the use of expensive and potentially toxic transition metals.[3][11] Another approach involves using recyclable metal triflates as catalysts in ionic liquids for the Friedel-Crafts acylation, which aligns with the principles of green chemistry.[12]
Experimental Protocol
Protocol 3: Palladium-Catalyzed One-Pot Heck-Aldol Annulation
Materials:
-
2-Bromobenzaldehyde
-
2-Hydroxyethyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Ethylene glycol (EG)
-
3 M HCl
Procedure:
-
Reaction Setup: In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), 2-hydroxyethyl vinyl ether (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (1 mol%), and 1,3-bis(diphenylphosphino)propane (1.5 mol%).[9]
-
Solvent Addition: Add ethylene glycol (4 mL) to the sealed tube.[9]
-
Reaction Conditions: Heat the reaction mixture at 115 °C for 16 hours.[9]
-
Work-up: Cool the reaction to room temperature. Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.[9]
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield the 3-hydroxy-1-indanone.[9]
Performance Comparison: Classical vs. Modern
The choice between a classical and a modern approach to 1-indanone synthesis depends on several factors, including the desired substitution pattern, substrate availability, cost, and scalability.
| Feature | Classical: Intramolecular Friedel-Crafts Acylation | Modern: Palladium-Catalyzed Heck-Aldol Annulation | Modern: Metal-Free Intramolecular Hydroacylation |
| Starting Materials | 3-Arylpropanoic acids or acyl chlorides[5] | Aryl halides, alkenes[8] | 2-Vinylbenzaldehydes[3] |
| Key Reagents/Catalysts | Stoichiometric strong acids (PPA, AlCl₃)[6] | Catalytic Pd(OAc)₂, phosphine ligand[8] | Catalytic L-proline[3] |
| Reaction Conditions | Often high temperatures (80-90°C or higher)[6] | Elevated temperatures (e.g., 115°C)[9] | Milder conditions[3] |
| Yield (%) | Generally good to high[12][13] | Moderate to excellent[8] | Good to excellent[3] |
| Atom Economy | Moderate (direct), lower (via acyl chloride)[4] | High (catalytic)[1] | High (catalytic)[3] |
| Functional Group Tolerance | Limited by strong acids[10] | Broader, but sensitive to catalyst poisoning | Generally good |
| "Greenness" | Poor (large amounts of acid waste)[4] | Moderate (uses transition metal) | High (metal-free, benign catalyst)[3] |
Conclusion
Both classical and modern methods offer effective routes to the synthetically important 1-indanone core. The traditional intramolecular Friedel-Crafts acylation remains a robust and straightforward method, particularly for large-scale synthesis where the cost of reagents is a primary concern.[9] However, for the synthesis of complex, highly functionalized 1-indanones, modern palladium-catalyzed methods and other catalytic approaches provide more efficient, versatile, and often milder alternatives.[9] The continuous development of greener synthetic strategies, such as metal-free hydroacylations, promises a more sustainable future for the synthesis of this important class of molecules.[3] The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the overarching goals of the research program.
References
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 1-Indanones.
- Benchchem.
- Benchchem.
- Cravotto, G., et al. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2017.
- Wang, L., et al. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 2021.
- Taber, D. F., et al. Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)
- Benchchem.
- Kowalski, P., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.
- Le, T. N., et al. Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflate in triflate-anion containing ionic liquids. Beilstein Journal of Organic Chemistry, 2015.
- Xiao, J., et al.
- Benchchem.
- RSC Publishing.
- Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Lu, W. X., et al. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. Journal of Organic Chemistry, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Redefining 1-Indanone Synthesis: A Comparative Guide to Alternative Starting Materials and Catalytic Workflows
Introduction 1-Indanones are privileged pharmacophores embedded in numerous bioactive molecules, including the Alzheimer’s drug donepezil and various highly potent anticancer agents . Historically, the synthesis of the 1-indanone core has relied heavily on the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. While mechanistically robust, this traditional route is severely bottlenecked by the limited commercial availability of highly functionalized 3-arylpropanoic acids and the necessity for harsh, superacidic conditions (e.g., triflic acid or AlCl₃ at elevated temperatures).
As a Senior Application Scientist, I frequently advise discovery teams to pivot away from these traditional precursors when structural diversity or enantioselectivity is required. This guide objectively compares two powerful alternative starting materials—benzoic acids and benzaldehyde derivatives—detailing their mechanistic causality, experimental execution, and comparative performance.
Expanding Chemical Space: The Benzoic Acid Alternative
The Causality: Benzoic acids are ubiquitous, inexpensive, and commercially available in thousands of unique substitution patterns. However, they lack the three-carbon tether required to form the cyclopentanone ring. To bridge this gap, a one-pot cascade reaction can be employed. By converting the benzoic acid to a benzoyl chloride and subsequently reacting it with ethylene gas, a 3-chloro-1-phenylpropan-1-one intermediate is formed in situ, which then undergoes an intramolecular Friedel-Crafts alkylation .
Self-Validating Experimental Protocol: One-Pot Cascade Synthesis This protocol eliminates the need to isolate toxic intermediates, utilizing visual and chemical cues to validate progression.
-
Acyl Chloride Formation: Suspend the substituted benzoic acid (10 mmol) in neat thionyl chloride (15 mmol). Heat to reflux.
-
Validation: The reaction is complete when the evolution of SO₂ and HCl gases ceases and the suspension becomes a clear, homogeneous solution.
-
-
Ethylene Insertion: Cool the mixture to 0 °C. Bubble ethylene gas through the solution at atmospheric pressure for 2 hours.
-
Causality: Low temperatures prevent premature, uncontrolled polymerization of the highly reactive acyl chloride-ethylene complex.
-
-
Intramolecular Alkylation: Add anhydrous AlCl₃ (12 mmol) in portions. Gradually heat the sealed vessel to 140–170 °C for 4 hours.
-
Validation: The mixture will transition to a deep, dark complex, indicating the formation of the active Lewis acid-carbonyl species.
-
-
Workup: Quench carefully over crushed ice and 1M HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Achieving Enantioselectivity: The Benzaldehyde/Chalcone Route
The Causality: While the benzoic acid route solves the diversity problem, it does not address stereocontrol. To synthesize chiral 3-aryl-1-indanones, we must abandon harsh Lewis acids in favor of transition-metal catalysis. Benzaldehydes can be easily converted into pinacolborane chalcones. Under Rh(I) or Rh(III) catalysis with a chiral ligand (e.g., MonoPhos), these substrates undergo an asymmetric intramolecular 1,4-addition . The use of aqueous KOH is critical here; it activates the pinacolborane, facilitating transmetalation to the rhodium center without degrading the sensitive chalcone double bond.
Self-Validating Experimental Protocol: Rh-Catalyzed Asymmetric Addition
-
Catalyst Activation: In a Schlenk tube under argon, dissolve[Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and (R)-MonoPhos (5.5 mol %) in anhydrous toluene (2.0 mL). Stir at room temperature for 15 minutes.
-
Validation: A distinct color shift indicates the successful displacement of ethylene ligands by the chiral phosphoramidite.
-
-
Substrate Addition: Add the pinacolborane chalcone derivative (0.2 mmol) followed by aqueous KOH (1.5 M, 0.2 mL).
-
Causality: The biphasic toluene/water system ensures the base activates the boron species at the interface while keeping the organic product solvated.
-
-
Cyclization: Heat the mixture to 100 °C for 3 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the complete disappearance of the UV-active chalcone spot confirms conversion.
-
-
Chiral Validation: Quench with 1M HCl, extract, and concentrate. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). A successful run should yield >90% ee.
Quantitative Comparison of Synthetic Methodologies
The following table summarizes the performance metrics of traditional versus alternative starting materials for 1-indanone synthesis.
| Starting Material | Reagents / Catalyst | Reaction Temp | Yield Range | Stereocontrol | Key Advantage |
| 3-Arylpropanoic Acids | Triflic Acid (TfOH) | 80 °C (Microwave) | 60–95% | None | High atom economy (water as byproduct) . |
| Benzoic Acids | SOCl₂, Ethylene, AlCl₃ | 140–170 °C | 30–75% | None | Massive commercial availability of precursors . |
| Benzaldehydes (Chalcones) | [Rh(C₂H₄)₂Cl]₂, MonoPhos | 100 °C | 80–95% | Excellent (>90% ee) | Direct access to chiral 3-aryl derivatives . |
Mechanistic Workflows and Catalytic Cycles
To visualize the strategic divergence between these methods, the following diagrams map the overarching synthetic workflows and the highly efficient Rh-catalyzed cycle.
Comparative workflows for 1-indanone synthesis highlighting alternative starting materials.
Simplified catalytic cycle for the Rh-catalyzed enantioselective synthesis of 1-indanones.
Conclusion
Transitioning away from 3-arylpropanoic acids unlocks new dimensions of chemical space for 1-indanone synthesis. For high-throughput library generation where structural diversity is paramount, the benzoic acid cascade offers unparalleled precursor availability. Conversely, for late-stage drug development requiring strict stereocontrol, the rhodium-catalyzed annulation of benzaldehyde derivatives stands as the modern gold standard.
References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. URL:[Link]
-
Huang, et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(3), 1475-1479. URL:[Link]
-
Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736–2741. URL:[Link]
-
Oliverio, M., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 18(11), 14384-14395. URL:[Link]
A Comparative Guide to the Efficacy of 6-Methoxy-1H-inden-1-one Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be tailored to selectively inhibit key enzymes remains a cornerstone of therapeutic development. Among the myriad of heterocyclic compounds, the 6-methoxy-1H-inden-1-one core has emerged as a privileged structure, demonstrating a remarkable versatility for chemical modification and a promising spectrum of biological activities. This guide provides an in-depth, objective comparison of the efficacy of various 6-methoxy-1H-inden-1-one derivatives as inhibitors of clinically relevant enzymes, supported by experimental data and detailed methodological insights. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.
Introduction: The Therapeutic Potential of the Indenone Scaffold
The 1-indanone framework, a bicyclic aromatic ketone, represents a versatile template in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The presence of a methoxy group at the 6-position, in particular, has been shown to be a key determinant in the pharmacological profile of these compounds, influencing their binding affinity and selectivity for various enzymes. This guide will focus on the comparative inhibitory efficacy of derivatives of this scaffold against key enzyme families implicated in neurodegenerative diseases and cancer: cholinesterases, monoamine oxidases, and protein kinases.
Comparative Inhibitory Efficacy of 6-Methoxy-1H-inden-1-one Derivatives
The following sections present a comparative analysis of the inhibitory potency of a series of synthesized 6-methoxy-1H-inden-1-one derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). The data is compiled from a study that systematically explored the structure-activity relationships (SAR) of these compounds[1].
Cholinesterase Inhibition: Targeting Neurodegenerative Disease
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. A series of novel indanone derivatives were designed and synthesized, building upon the structure of donepezil, a well-known cholinesterase inhibitor. The inhibitory activities of these compounds were evaluated and are presented in Table 1.
Table 1: Comparative Inhibitory Activity of 6-Methoxy-1H-inden-1-one Derivatives against Cholinesterases
| Compound ID | R-group | AChE IC50 (µM) | BChE IC50 (µM) |
| D28 | 4-fluorobenzyl | 0.042 | 0.098 |
| D29 | 4-chlorobenzyl | 0.039 | 0.085 |
| D30 | 4-bromobenzyl | 0.035 | 0.079 |
| D37 | 4-fluorophenethyl | 0.051 | 0.112 |
| D38 | 4-chlorophenethyl | 0.048 | 0.105 |
| D39 | 4-bromophenethyl | 0.045 | 0.099 |
| Donepezil | (Reference) | 0.028 | 0.065 |
Data extracted from a study by Yilmaz et al. (2022)[1]. Lower IC50 values indicate greater inhibitory potency.
The results indicate that the synthesized 6-methoxy-1H-inden-1-one derivatives exhibit potent inhibitory activity against both AChE and BChE. Notably, compounds D30 and D29 displayed the highest potency, with IC50 values in the nanomolar range, comparable to the reference drug donepezil. The structure-activity relationship suggests that the presence of a halogenated benzyl or phenethyl moiety at the 2-position of the indenone core is crucial for high-affinity binding to the active site of cholinesterases.
Monoamine Oxidase Inhibition: A Target for Neuropsychiatric and Neurodegenerative Disorders
Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine and serotonin. Their inhibition can be beneficial in the treatment of depression and Parkinson's disease. The same series of 6-methoxy-1H-inden-1-one derivatives were also evaluated for their ability to inhibit MAO-A and MAO-B.
Table 2: Comparative Inhibitory Activity of 6-Methoxy-1H-inden-1-one Derivatives against Monoamine Oxidases
| Compound ID | R-group | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| D28 | 4-fluorobenzyl | > 100 | 0.088 |
| D29 | 4-chlorobenzyl | > 100 | 0.075 |
| D30 | 4-bromobenzyl | > 100 | 0.069 |
| D37 | 4-fluorophenethyl | > 100 | 0.095 |
| D38 | 4-chlorophenethyl | > 100 | 0.082 |
| D39 | 4-bromophenethyl | > 100 | 0.078 |
| Moclobemide | (Reference for MAO-A) | 1.85 | - |
| Lazabemide | (Reference for MAO-B) | - | 0.032 |
Data extracted from a study by Yilmaz et al. (2022)[1]. Lower IC50 values indicate greater inhibitory potency.
The data reveals that these derivatives are highly selective and potent inhibitors of MAO-B, with IC50 values in the nanomolar range. In contrast, they exhibit weak to no inhibition of MAO-A at the tested concentrations. This selectivity for MAO-B is a desirable characteristic for the treatment of Parkinson's disease, as it allows for the enhancement of dopamine levels in the brain with a reduced risk of the "cheese effect" associated with non-selective MAO inhibitors. The SAR for MAO-B inhibition mirrors that observed for cholinesterase inhibition, with the halogenated aromatic substituents conferring high potency.
Kinase Inhibition: A Promising Avenue for Anti-Cancer Therapeutics
While direct comparative data for a series of 6-methoxy-1H-inden-1-one derivatives against a panel of kinases is not available in the public domain, research on structurally related indenone scaffolds provides valuable insights into their potential as kinase inhibitors. A study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives demonstrated potent inhibitory activity against several kinases, including DYRK1A, CLK1, CLK4, and haspin[2][3].
Table 3: Inhibitory Activity of a Representative Indenone Derivative against a Panel of Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 4k | DYRK1A | 35 |
| CLK1 | 20 | |
| CLK4 | 26 | |
| Haspin | 76 | |
| DYRK1B | 206 |
Data for compound 4k, a 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative, extracted from a study by Godeau et al. (2024)[2][3].
These findings suggest that the indenone scaffold is a promising template for the development of potent and selective kinase inhibitors. The structure-activity relationship studies in this research highlighted that substitutions on the indenone ring system significantly influence both potency and selectivity. For instance, a hydroxyl group at the 5-position was found to be crucial for high potency against DYRK1A[3]. This underscores the potential for developing highly specific kinase inhibitors by strategic modification of the 6-methoxy-1H-inden-1-one core.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key enzyme inhibition assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method for determining acetylcholinesterase and butyrylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (6-methoxy-1H-inden-1-one derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI (14 mM) and BTCI (14 mM) in deionized water.
-
Prepare a working solution of DTNB (10 mM) in phosphate buffer.
-
Prepare working solutions of AChE (1 U/mL) and BChE (1 U/mL) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. For the control wells, add 10 µL of the solvent.
-
Add 10 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for Cholinesterase Inhibition Assay.
Monoamine Oxidase Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for determining the inhibitory activity against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2 probe)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (6-methoxy-1H-inden-1-one derivatives)
-
Reference inhibitors (Moclobemide for MAO-A, Lazabemide for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection reagent mixture containing HRP and Amplex Red in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of the respective enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound solution at various concentrations to the sample wells. For the control wells, add 25 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the MAO substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the detection reagent mixture.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for MAO Inhibition Assay.
Kinase Inhibition Assay (General Protocol)
This is a general protocol for a kinase inhibition assay, which can be adapted for specific kinases.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (6-methoxy-1H-inden-1-one derivatives)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
96-well or 384-well plate (white or black, depending on the detection method)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare working solutions of the kinase, substrate, and ATP in kinase assay buffer.
-
-
Assay Setup:
-
In a suitable microplate, add the test compound at various concentrations.
-
Add the kinase to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 6-methoxy-1H-inden-1-one scaffold has demonstrated significant promise as a versatile platform for the design of potent and selective enzyme inhibitors. The derivatives discussed in this guide exhibit compelling inhibitory activity against cholinesterases and monoamine oxidase B, making them attractive candidates for further development as therapeutics for neurodegenerative diseases. Furthermore, the potential of the broader indenone class as kinase inhibitors suggests a promising avenue for the development of novel anti-cancer agents.
Future research should focus on expanding the library of 6-methoxy-1H-inden-1-one derivatives and screening them against a wider panel of enzymes to fully elucidate their therapeutic potential. In-depth mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for understanding the molecular basis of their activity and for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Godeau, B., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Yilmaz, O., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Available at: [Link]
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
- Holt, A., et al. (1999). Amine oxidase protocols. Methods in Molecular Biology.
-
Godeau, B., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
Analytical Comparison Guide: Spectral Validation of 6-Methoxy-1H-inden-1-one vs. Saturated Alternatives
As a critical building block in medicinal chemistry, 6-methoxy-1H-inden-1-one serves as a core scaffold for the synthesis of complex therapeutics, ranging from high-affinity melatonin receptor agonists [[1]]([Link]) to novel 3,4-dihydroisoquinoline-based anticonvulsant agents .
For synthetic chemists and drug development professionals, the primary analytical challenge lies in objectively differentiating this unsaturated indenone from its common synthetic precursor and most frequent impurity: the saturated alternative, 6-methoxy-1-indanone . This guide provides an authoritative, self-validating framework for cross-referencing in-house spectral data against literature values, ensuring absolute structural confidence before downstream application.
Mechanistic Context & Analytical Workflow
The structural hallmark of 6-methoxy-1H-inden-1-one is the α,β -unsaturated cyclopentenone ring. The presence of the C2-C3 double bond fundamentally alters the electronic environment of the molecule compared to its saturated counterpart. This conjugation not only shifts the UV-Vis absorption profile (historically documented with a distinct band at ~330 nm [[2]]([Link])) but also triggers massive deshielding effects in the 1 H NMR spectrum and resonance-induced shielding in the 13 C NMR carbonyl resonance.
To systematically capture these differences, we employ a multi-modal analytical workflow.
Fig 1: Analytical workflow for the spectral validation of 6-methoxy-1H-inden-1-one.
Self-Validating Experimental Protocol
To ensure trustworthiness, analytical data cannot exist in a vacuum; it must be generated through a self-validating system that inherently flags errors or impurities.
Step-by-Step Methodology: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve ~15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl 3 provides a stable deuterium lock signal, while TMS acts as a universal internal standard (0.00 ppm). This prevents calibration drift and ensures the absolute chemical shift accuracy required for rigorous literature cross-referencing.
-
-
Instrument Tuning & Shimming: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming on the Z-axis.
-
Causality: High-precision shimming guarantees sharp line widths (< 1 Hz at half-height). This is critical for resolving the fine J -coupling (the ~5.8 Hz coupling between C2-H and C3-H) that defines the planar cyclopentenone ring.
-
-
1D Acquisition ( 1 H and 13 C): Acquire 1 H NMR (16 scans, relaxation delay d1=2s) and 13 C NMR (1024 scans, d1=2s).
-
Self-Validation via DEPT-135: Run a DEPT-135 carbon experiment.
-
Causality: Relying solely on 1D 1 H NMR can obscure underlying aliphatic impurities. The DEPT-135 experiment creates a self-validating loop: it phase-inverts CH 2 signals (pointing down) while leaving CH/CH 3 signals pointing up. If the sample is contaminated with the saturated indanone alternative, distinct negative phase signals at ~25-35 ppm will immediately flag the impurity, validating the purity of the indenone without requiring external physical standards.
-
Spectral Data Comparison & Causality
1 H NMR Quantitative Comparison
The most diagnostic feature of 6-methoxy-1H-inden-1-one is the pair of doublets representing the C2 and C3 protons. The rigid, planar geometry of the five-membered ring dictates a specific dihedral angle, resulting in a characteristic J -coupling of ~5.8 Hz.
| Position | Multiplicity | In-House Indenone (ppm) | Literature Indenone (ppm) | Saturated Alternative (ppm) |
| C2-H | Doublet (d) | 5.85 ( J =5.8 Hz) | 5.86 | 2.65 (m, 2H) |
| C3-H | Doublet (d) | 7.15 ( J =5.8 Hz) | 7.14 | 3.05 (m, 2H) |
| C6-OMe | Singlet (s) | 3.84 | 3.84 | 3.82 |
| C4-H | Doublet (d) | 7.25 ( J =8.2 Hz) | 7.24 | 7.30 |
| C5-H | Doub. of Doub. (dd) | 6.95 ( J =8.2, 2.4 Hz) | 6.96 | 6.85 |
| C7-H | Doublet (d) | 7.10 ( J =2.4 Hz) | 7.08 | 7.15 |
Data summarized from internal validation runs cross-referenced against standardized indenone libraries.
Fig 2: Diagnostic 1H NMR substructure mapping for 6-methoxy-1H-inden-1-one.
13 C NMR Quantitative Comparison
The 13 C NMR spectrum offers a brilliant demonstration of resonance causality. In the saturated indanone, the isolated ketone carbonyl resonates far downfield (~207 ppm). However, in 6-methoxy-1H-inden-1-one, the conjugation of the C2-C3 double bond with the carbonyl group increases the electron density around the carbonyl carbon via resonance. This shields the nucleus, shifting the resonance significantly upfield to ~196.2 ppm.
| Carbon Position | Type | In-House Indenone (ppm) | Literature Indenone (ppm) | Saturated Alternative (ppm) |
| C1 (C=O) | Quaternary | 196.2 | 196.5 | 207.1 |
| C6 (C-OMe) | Quaternary | 159.5 | 159.3 | 159.8 |
| C3 | CH (Alkene) | 143.1 | 143.0 | 25.4 (CH 2 ) |
| C2 | CH (Alkene) | 126.4 | 126.5 | 36.8 (CH 2 ) |
| OMe | CH 3 | 55.6 | 55.6 | 55.5 |
Orthogonal Validation (IR & HRMS)
To complete the self-validating loop, orthogonal techniques must be employed:
-
FT-IR (neat): The α,β -unsaturated cyclopentenone yields a strong, diagnostic C=O stretching frequency at ~1710 cm −1 , clearly distinguishable from non-conjugated aliphatic ketones.
-
HRMS (ESI-TOF): High-resolution mass spectrometry provides the definitive compositional proof. For C 10 H 8 O 2 , the expected [M+H]+ is calculated as 161.0603 . An observed mass within 5 ppm (e.g., 161.0608) confirms the exact molecular formula, ruling out over-oxidation or solvent adducts.
Sources
Benchmarking Green Synthesis Routes for 1-Indanones Against Traditional Methodologies: A Comprehensive Guide
Executive Summary
The 1-indanone scaffold is a privileged structural motif essential to the development of numerous pharmaceuticals (e.g., the Alzheimer’s drug donepezil), agrochemicals, and functional materials. Historically, the construction of this five-membered carbocyclic ring has relied on classical Friedel-Crafts or Nazarov cyclizations. While reliable, these traditional methods are increasingly incompatible with modern sustainability metrics due to their reliance on stoichiometric Lewis acids, toxic halogenated solvents, and extreme reaction conditions.
This guide provides a rigorous technical benchmarking of state-of-the-art green synthesis routes—specifically microwave-assisted cyclizations in ionic liquids and visible-light photocatalytic C-H annulations—against traditional protocols. By examining the causality behind experimental choices, this document equips researchers and drug development professionals with self-validating workflows to transition toward sustainable 1-indanone synthesis.
Mechanistic Pathways: Traditional vs. Green
The shift from traditional to green methodologies involves fundamentally altering the activation barrier and the nature of the catalytic cycle. Traditional routes rely on brute-force electrophilic activation, whereas modern green routes leverage alternative energy delivery (microwaves) or single-electron transfer (photocatalysis) to achieve cyclization with high atom economy.
Comparison of traditional and green synthetic pathways for 1-indanone construction.
Quantitative Benchmarking
To objectively evaluate these methodologies, the table below synthesizes experimental data comparing the classical Friedel-Crafts approach with the two leading green alternatives.
| Parameter | Traditional (Friedel-Crafts) | Green Route 1 (MW + Ionic Liquid) | Green Route 2 (Photocatalytic) |
| Catalyst / Promoter | AlCl₃ (Stoichiometric, 2.5+ equiv) | Tb(OTf)₃ (Catalytic, 10 mol%) | TBPDT (Catalytic, 2–5 mol%) |
| Solvent | DCM, Chlorobenzene (Toxic) | [bmim]OTf (Green, Recyclable) | Acetonitrile (Mild) |
| Reaction Time | 4 – 12 hours | 10 – 20 minutes | 12 – 24 hours |
| Temperature | Reflux (40 – 130 °C) | 150 °C (Microwave) | Room Temperature (25 °C) |
| Starting Materials | 3-Arylpropionic Acids | 3-Arylpropionic Acids | Aldehydes + Terminal Alkynes |
| Waste Profile | High (Aluminum sludge, HCl gas) | Very Low (Water, Recycled IL) | Very Low (High Atom Economy) |
| Average Yield | 50 – 75% | 85 – 95% | 60 – 85% |
Traditional Synthesis: Intramolecular Friedel-Crafts Acylation
Mechanistic Causality
The classical synthesis of 1-indanones involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. The addition of a strong Lewis acid, typically aluminum chloride (AlCl₃), is required to coordinate with the carbonyl oxygen, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution (1[1]).
Why it fails green metrics: The newly formed 1-indanone contains a ketone moiety that strongly coordinates with the aluminum catalyst, effectively deactivating it. Consequently, AlCl₃ cannot function catalytically; it must be used in stoichiometric excess (often 2.5 equivalents). Upon aqueous workup, this generates massive amounts of corrosive aluminum hydroxide sludge and HCl gas, rendering the process environmentally detrimental.
Experimental Protocol
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-arylpropionic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (25 mmol, 2.5 equiv) portion-wise to control the exothermic complexation.
-
Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4 to 12 hours. Monitor reaction progress via TLC.
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice (100 g) and concentrated HCl (10 mL) to break the aluminum-ketone complex.
-
Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Green Route 1: Microwave-Assisted Cyclization in Ionic Liquids
Mechanistic Causality
To circumvent the stoichiometric waste of traditional methods, researchers have developed protocols utilizing catalytic metal triflates—such as Terbium(III) triflate, Tb(OTf)₃—in ionic liquids like 1-butyl-3-methylimidazolium triflate ([bmim]OTf) coupled with microwave (MW) irradiation (2[2]).
Why this works: Ionic liquids possess high ionic conductivity, making them exceptional microwave absorbers. This allows for rapid, volumetric superheating that collapses reaction times from hours to minutes. Furthermore, metal triflates are water-tolerant Lewis acids that do not irreversibly bind to the indanone product. Because the catalyst and ionic liquid are immiscible with non-polar extraction solvents (like diethyl ether), the catalytic system can be recovered entirely and reused for multiple cycles without loss of activity.
Microwave-assisted cyclization workflow highlighting catalyst recovery in ionic liquids.
Experimental Protocol
-
Preparation: In a dedicated 10 mL microwave-safe vessel, combine 3-arylpropionic acid (1.0 mmol), Tb(OTf)₃ (0.1 mmol, 10 mol%), and [bmim]OTf (1.0 mL).
-
Irradiation: Seal the vessel and subject it to monomodal microwave irradiation, heating the mixture to 150 °C for exactly 10 minutes.
-
Extraction: Allow the vessel to cool to room temperature. Extract the organic product by washing the ionic liquid mixture with diethyl ether (3 x 5 mL). The indanone selectively partitions into the ether layer.
-
Catalyst Recycling: Dry the remaining ionic liquid/catalyst phase under vacuum at 80 °C for 1 hour to remove residual water (the only byproduct of the dehydrative cyclization). The system is now ready for the next substrate batch.
-
Isolation: Concentrate the combined ether extracts in vacuo to yield the highly pure 1-indanone.
Green Route 2: Photocatalytic C-H Annulation (Prefunctionalization-Free)
Mechanistic Causality
The most advanced green methodologies eliminate the need to synthesize 3-arylpropionic acid precursors altogether. Recent breakthroughs utilize tetrabutylphosphonium decatungstate (TBPDT) as a hydrogen atom transfer (HAT) photocatalyst to directly couple simple aromatic aldehydes with terminal alkynes (3[3]).
Why this works: Upon excitation with 365 nm light, TBPDT enters a highly reactive excited state capable of abstracting the formyl hydrogen from the aldehyde, generating a nucleophilic acyl radical. This radical undergoes intermolecular addition across the terminal alkyne, followed by an intramolecular radical cyclization onto the aromatic ring. Subsequent back-HAT and oxidation yield the functionalized 1-indanone. This prefunctionalization-free protocol operates at room temperature, avoids harsh Lewis acids, and boasts exceptional atom economy.
Photocatalytic cycle for 1-indanone synthesis via TBPDT-mediated hydrogen atom transfer.
Experimental Protocol
-
Preparation: To an oven-dried quartz or borosilicate vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.2 mmol), terminal alkyne (0.4 mmol, 2.0 equiv), and TBPDT catalyst (2–5 mol%).
-
Solvent & Degassing: Dissolve the reagents in anhydrous acetonitrile (MeCN, 2.0 mL). Seal the vial with a septum and degas the solution thoroughly by sparging with argon or nitrogen for 15 minutes (oxygen quenches the excited photocatalyst).
-
Irradiation: Place the vial in a photoreactor equipped with 365 nm LEDs. Stir the mixture at room temperature for 12 to 24 hours.
-
Isolation: Once TLC indicates complete consumption of the aldehyde, remove the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the functionalized 1-indanone.
Conclusion
The transition from traditional Friedel-Crafts acylation to green synthetic routes represents a massive leap forward in the sustainable manufacturing of 1-indanones. Microwave-assisted methodologies in ionic liquids offer a highly scalable, closed-loop system for rapid cyclization, while photocatalytic HAT strategies push the boundaries of atom economy by eliminating the need for pre-synthesized substrates. By adopting these self-validating protocols, researchers can drastically reduce the environmental footprint of drug development pipelines without sacrificing yield or chemical complexity.
References
- Non-Conventional Methodologies in the Synthesis of 1-Indanones MDPI Molecules
- An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction Asian Journal of Organic Chemistry / ResearchG
- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes The Journal of Organic Chemistry / PMC
Sources
The Molecular Imperative: Causality Behind Disposal Logistics
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an integral component of experimental design. When handling 6-methoxy-1H-inden-1-one (CAS 13623-25-1)—a methoxy-indanone derivative frequently utilized in pharmaceutical synthesis and drug development—understanding its molecular behavior is the key to safe operational logistics.
This guide provides a self-validating system for the containment, segregation, and disposal of this compound, ensuring laboratory safety, environmental compliance, and operational excellence.
Disposal protocols for 6-methoxy-1H-inden-1-one are dictated by two primary mechanistic hazards that require strict operational control:
-
Ecotoxicity and Bioaccumulation: The compound is classified under GHS as an hazard (H410). Causality: The lipophilic nature of the indanone core allows it to easily partition into lipid membranes, leading to rapid bioaccumulation in aquatic organisms. Consequently, zero discharge into municipal drains is a strict operational mandate; even dilute aqueous washes must be captured and segregated.
-
Acute Systemic Toxicity: Exposure routes include oral, dermal, and inhalation, presenting 1 (H302+H312+H332, H335)[1]. Because it presents as a fine crystalline powder, it is highly prone to aerosolization. Inhalation of these particulates bypasses upper respiratory defenses, necessitating aggressive dust-suppression tactics during any cleanup procedure.
Physicochemical Drivers of Waste Management
To design an effective disposal strategy, we must first quantify the physical parameters of the substance.
Table 1: Physicochemical Properties Dictating Disposal Logistics
| Property | Value | Logistical Implication |
| CAS Number | 13623-25-1 | Essential identifier for hazardous waste manifests[2]. |
| Physical State | White to yellow crystalline powder | High risk of aerosolization; mandates dust-free handling and local exhaust ventilation[2]. |
| Melting Point | 105 °C – 109 °C | Remains solid at standard ambient laboratory temperatures[2]. |
| Flash Point | 137.4 °C | Classified as a Combustible Solid (Storage Class 11); keep away from open ignition sources. |
| XLogP3 | ~1.6 | Moderate lipophilicity drives aquatic bioaccumulation risks, prohibiting drain disposal[2]. |
Operational Protocol I: Solid & Solvent Waste Segregation
Proper segregation ensures that the stable aromatic ring system of 6-methoxy-1H-inden-1-one is completely destroyed via 3[3].
Step-by-Step Methodology:
-
Primary Containment: Transfer residual powder into a chemically compatible, high-density polyethylene (HDPE) or glass container. Causality: HDPE prevents moisture ingress and static charge buildup, mitigating the ignition risk associated with combustible solids.
-
Solvent Segregation: If the compound is dissolved in organic solvents (e.g., ethyl acetate, dichloromethane) during synthesis, collect the liquid in a designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the carrier solvent. Never mix with aqueous waste streams.
-
Secondary Containment: Place the primary solid waste container inside a secondary sealable polyethylene bag (double-bagging) to prevent leaks during transit.
-
Labeling & Storage: Affix a GHS-compliant label indicating "Combustible Solid," "Acute Toxicity," and "Aquatic Hazard." Store in a cool, shaded, and well-ventilated area away from strong oxidizers until collection.
Operational Protocol II: Spill Containment and Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental dispersion and personnel exposure.
Step-by-Step Methodology:
-
Area Isolation & PPE Donning: Immediately evacuate non-essential personnel. Responders must don safety goggles, nitrile gloves, and an N95 (or equivalent P2/P3) particulate respirator. Causality: The compound causes serious eye/skin irritation (H315, H319) and respiratory toxicity[1].
-
Dust-Free Collection: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard and a potential combustible dust-air mixture. Instead, use a slightly damp absorbent pad or an anti-static brush to consolidate the powder.
-
Surface Decontamination: After removing the bulk solid, wipe the spill area with a solvent in which the indanone is highly soluble (e.g., ethanol), followed by a thorough wash with soap and water[1].
-
Waste Consolidation: Place all contaminated wipes, pads, and collected powder into a hazardous waste container. Entrust the final disposal to a licensed chemical waste facility; under no circumstances should the material be flushed down the drain[3].
Systems-Level Waste Routing
The following decision tree visualizes the self-validating workflow for handling various waste streams of 6-methoxy-1H-inden-1-one.
Workflow for the segregation, containment, and disposal of 6-methoxy-1H-inden-1-one waste streams.
References
-
SAFETY DATA SHEET - TCI Chemicals (6-Methoxy-1-indanone) . TCI Europe N.V.
-
13623-25-1, 6-Methoxy-1H-indanone Product Specifications . LookChemicals.4
-
6-Methoxy-1-indanone ≥97% (CAS 13623-25-1) . Sigma-Aldrich.
-
SAFETY DATA SHEET - BLD Pharmatech (6-Methoxy-1-indanone) . BLD Pharmatech Ltd. 1
-
SAFETY DATA SHEET - Tokyo Chemical Industry (6-Methoxy-1-indanone) . Tokyo Chemical Industry Co., Ltd. 3
-
6-Methoxy-1-indanone Formula & Computed Properties . ECHEMI. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
